Tetraphenylcyclobutadiene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Numéro CAS |
1055-83-0 |
|---|---|
Formule moléculaire |
C28H20 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(2,3,4-triphenylcyclobuta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C28H20/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20H |
Clé InChI |
QVGRURMQPVFYBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Foundational & Exploratory
The Elusive Square: A Technical History of Tetraphenylcyclobutadiene's Discovery
For decades, the deceptively simple four-carbon ring of cyclobutadiene tantalized and frustrated chemists. Its predicted antiaromaticity and extreme reactivity made its isolation a formidable challenge. The synthesis of substituted cyclobutadienes, particularly the sterically hindered tetraphenylcyclobutadiene, marked a pivotal moment in understanding these fleeting molecules. This technical guide delves into the historical milestones of its discovery, focusing on the key experiments that brought this enigmatic compound from theoretical curiosity to a tangible, albeit transient, reality.
The story of this compound is not one of a single "eureka" moment, but rather a series of crucial discoveries in the late 1950s and early 1960s that collectively pieced together the puzzle of its existence. The initial breakthroughs came not from isolating the free ligand, but by stabilizing it through coordination with transition metals.
The Dawn of Stabilization: Metal Complexes
The first successful trapping of a this compound unit was achieved through the formation of metal complexes. These pioneering studies provided the first tangible evidence for the existence of the this compound ligand and laid the groundwork for understanding its properties.
The Palladium Precedent: Malatesta and Maitlis
A significant early success was the synthesis of a this compound palladium chloride complex. This work, built upon earlier observations, provided a stable, isolable compound containing the coveted four-membered ring.
Experimental Protocol: Synthesis of this compound Palladium(II) Chloride
The following protocol is a generalized representation based on the early reported syntheses.
Materials:
-
Diphenylacetylene (tolan)
-
Palladium(II) chloride (PdCl₂)
-
Ethanol (or other suitable solvent)
Procedure:
-
A solution of diphenylacetylene in ethanol is prepared.
-
Palladium(II) chloride is added to the solution.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the this compound palladium(II) chloride complex precipitates as a stable, crystalline solid.
-
The product is isolated by filtration, washed with a suitable solvent, and dried.
This reaction proceeds via the cyclodimerization of two molecules of diphenylacetylene on the palladium center.
The Nickel Analogue: Criegee and Schröder
Shortly after the reports on the palladium complex, a similar stabilization was achieved using nickel. This work further solidified the concept of using transition metals to tame the reactivity of the cyclobutadiene ring.
Experimental Protocol: Synthesis of this compound Nickel(II) Bromide
This protocol is a composite of the early synthetic methods.
Materials:
-
Diphenylacetylene (tolan)
-
Nickel(II) bromide (NiBr₂)
-
A suitable solvent (e.g., benzene)
Procedure:
-
Diphenylacetylene is dissolved in an inert solvent like benzene.
-
Anhydrous nickel(II) bromide is added to the solution.
-
The reaction mixture is heated, often in a sealed tube, for an extended period.
-
The resulting complex, this compound nickel(II) bromide, is then isolated and purified.
The Iron Age of Cyclobutadiene: Pettit's Breakthrough
While the palladium and nickel complexes were crucial, the synthesis of (η⁴-tetraphenylcyclobutadiene)iron tricarbonyl by Rowland Pettit and his group represented a major leap forward. The relative stability and reactivity of this complex opened the door to a deeper exploration of cyclobutadiene chemistry.
Experimental Protocol: Synthesis of (η⁴-Tetraphenylcyclobutadiene)iron Tricarbonyl
This procedure is based on the seminal work of Pettit and his collaborators.
Materials:
-
Diphenylacetylene
-
Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅) under photochemical conditions
-
Inert solvent (e.g., benzene)
Procedure:
-
Diphenylacetylene is dissolved in an inert solvent.
-
Diiron nonacarbonyl is added to the solution.
-
The mixture is heated under reflux, leading to the displacement of CO ligands and the formation of the complex.
-
Alternatively, a solution of diphenylacetylene and iron pentacarbonyl can be irradiated with ultraviolet light to initiate the reaction.
-
The solvent is removed, and the product is purified by chromatography or crystallization.
The Fleeting Existence of Free this compound
A pivotal question remained: could this compound exist, even transiently, without the stabilizing influence of a metal? The answer came from experiments designed to liberate the ligand from its metal complexes.
Dimerization: The Inevitable Fate
When the this compound ligand was released from its metal complexes, for example, by oxidation of the iron tricarbonyl complex with ceric ammonium nitrate, it was not the free monomer that was isolated. Instead, a dimer, octaphenylcyclooctatetraene, was obtained. This provided strong evidence that the free this compound, once formed, rapidly undergoes a [4+4] cycloaddition with itself.
Quantitative Data from the Seminal Discoveries
The following table summarizes the key quantitative data as reported in the early publications, providing a snapshot of the initial characterization of these historic compounds.
| Compound | Method of Synthesis | Reported Yield | Melting Point (°C) | Key Spectroscopic Data (from early reports) |
| This compound PdCl₂ Complex | Diphenylacetylene + PdCl₂ in ethanol | ~40-60% | >350 (decomposes) | IR: Absence of C≡C stretch (~2200 cm⁻¹) |
| This compound NiBr₂ Complex | Diphenylacetylene + NiBr₂ in a sealed tube | Moderate | High, decomposes | UV-Vis: Characteristic absorptions indicating a complexed system. |
| (η⁴-Tetraphenylcyclobutadiene)Fe(CO)₃ | Diphenylacetylene + Fe₂(CO)₉ in benzene | ~50-70% | 234-235 | IR (CO stretching): ~2040, 1980, 1960 cm⁻¹ ¹H NMR: Complex multiplet for phenyl protons. |
| Octaphenylcyclooctatetraene | Dimerization of transient this compound | Good | 425-427 | ¹H NMR: Aromatic protons observed. Mass Spectrometry: Molecular ion corresponding to the dimer (C₅₆H₄₀). |
Conclusion: A Landmark in Physical Organic Chemistry
The discovery of this compound, initially as a stabilized ligand in transition metal complexes and subsequently as a transient intermediate, was a landmark achievement in physical organic chemistry. It provided the first concrete evidence for the existence of a cyclobutadiene system and opened up a new field of organometallic chemistry. The experimental protocols and characterization data from these pioneering studies not only confirmed long-standing theoretical predictions but also provided the tools for further exploration of antiaromatic systems, a pursuit that continues to challenge and inspire chemists to this day.
An In-Depth Technical Guide to the Early Synthetic Routes of Tetraphenylcyclobutadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal, early synthetic routes to tetraphenylcyclobutadiene. The focus is on the core methodologies that paved the way for the synthesis and study of this historically significant molecule. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for research and development applications.
Introduction
The synthesis of cyclobutadiene and its derivatives was a significant challenge in 20th-century organic chemistry. This compound, as a substituted and more stable analogue, became a key target in the quest to understand the nature of the cyclobutadiene ring system. Early synthetic efforts were marked by ingenuity in circumventing the inherent instability of the four-membered ring. This guide details the foundational photochemical and chemical pathways developed in the 1950s.
Core Synthetic Pathways
Two principal strategies emerged in the early endeavors to synthesize this compound: the photochemical dimerization of diphenylacetylene and the dehydrohalogenation of stilbene derivatives.
One of the earliest successful approaches involved the photochemical [2+2] cycloaddition of diphenylacetylene (also known as tolan). This method leverages the excited state reactivity of the alkyne to form the desired four-membered ring.
Logical Workflow for Photochemical Synthesis
Another key early strategy involved the elimination of hydrogen halides from substituted stilbene precursors. This approach relies on the formation of a double bond through the removal of adjacent leaving groups, leading to the cyclization that forms the cyclobutadiene ring.
Signaling Pathway for Dehydrohalogenation
Quantitative Data Summary
The following table summarizes the key quantitative data from the early synthetic routes to provide a clear comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| Photochemical Dimerization | Diphenylacetylene | UV irradiation (mercury lamp), Benzene | Not explicitly quantified in early reports | Büchi et al. (1959) |
| Dehydrohalogenation | cis-α,β-Dibromostilbene | Phenyl-lithium, Ether | ~20% | Freedman & Merritt (1957) |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early literature.
-
Objective: To synthesize this compound via the photochemical dimerization of diphenylacetylene.
-
Materials:
-
Diphenylacetylene (Tolan)
-
Anhydrous Benzene
-
High-pressure mercury vapor lamp
-
Quartz reaction vessel
-
-
Procedure:
-
A solution of diphenylacetylene in anhydrous benzene is prepared in a quartz reaction vessel.
-
The solution is irradiated with a high-pressure mercury vapor lamp at room temperature.
-
The progress of the reaction is monitored by observing the disappearance of the diphenylacetylene starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by recrystallization to yield this compound.
-
-
Objective: To synthesize this compound through the dehydrohalogenation of cis-α,β-dibromostilbene.
-
Materials:
-
cis-α,β-Dibromostilbene
-
Phenyl-lithium in ether
-
Anhydrous diethyl ether
-
-
Procedure:
-
A solution of cis-α,β-dibromostilbene in anhydrous diethyl ether is prepared in a reaction flask equipped with a dropping funnel and a nitrogen inlet.
-
The solution is cooled in an ice bath.
-
A solution of phenyl-lithium in ether is added dropwise to the stirred solution of cis-α,β-dibromostilbene under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by chromatography to afford this compound.
-
Conclusion
The early synthetic routes to this compound, developed in the 1950s, were pivotal in advancing the understanding of strained ring systems. Both the photochemical dimerization of diphenylacetylene and the dehydrohalogenation of stilbene derivatives provided viable, albeit low-yielding in some cases, pathways to this elusive molecule. These foundational methods have since been refined and built upon, but they remain a testament to the early ingenuity in synthetic organic chemistry. This guide provides the core technical details of these pioneering efforts to aid researchers in understanding the historical context and fundamental chemistry of this compound synthesis.
An In-depth Technical Guide to the Molecular Orbital Theory of Cyclobutadiene Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutadiene, an anti-aromatic and highly unstable molecule in its free state, has captivated chemists for decades. Its stabilization through complexation with transition metals has opened up a rich field of organometallic chemistry. These cyclobutadiene metal complexes are not merely chemical curiosities; they serve as valuable reagents in organic synthesis and are gaining attention as potential catalysts.[1] This guide provides a comprehensive overview of the molecular orbital (MO) theory that underpins the stability and reactivity of these fascinating compounds. We will delve into the synthesis, structure, and bonding of these complexes, with a focus on providing quantitative data and detailed experimental methodologies.
Molecular Orbital Theory of Cyclobutadiene and its Metal Complexes
The instability of free cyclobutadiene can be explained by simple Hückel molecular orbital theory, which predicts a triplet ground state with two unpaired electrons in two degenerate non-bonding orbitals.[2] This anti-aromatic character is overcome upon complexation with a transition metal. The stabilization arises from a synergistic bonding interaction involving:
-
σ-donation: The filled π-molecular orbitals of the cyclobutadiene ligand donate electron density to empty d-orbitals of the metal.
-
π-backbonding: The filled d-orbitals of the metal donate electron density back into the empty π* anti-bonding orbitals of the cyclobutadiene ligand.
This dual bonding mechanism, first proposed by Longuet-Higgins and Orgel, effectively quenches the anti-aromaticity of the cyclobutadiene ring and results in a stable complex.[2] The cyclobutadiene ligand in these complexes is typically found to be planar with four equal C-C bond lengths, consistent with a delocalized π-system.
A qualitative molecular orbital diagram for a generic (η⁴-C₄H₄)MLn complex illustrates these key interactions. The degenerate e_g symmetry orbitals of cyclobutadiene have the correct symmetry to overlap with the metal's d_zx and d_zy orbitals, leading to strong π-bonding interactions.[2]
Quantitative Data
The structural and spectroscopic features of cyclobutadiene metal complexes provide quantitative evidence for the bonding models. The following tables summarize key data for two representative complexes: (η⁴-C₄H₄)Fe(CO)₃ and [(C₄Et₄)NiBr₂]₂.
Table 1: Structural Data for Selected Cyclobutadiene Metal Complexes
| Parameter | (η⁴-C₄H₄)Fe(CO)₃ | [(C₄Et₄)NiBr₂]₂ |
| Bond Lengths (Å) | ||
| C-C (ring) | 1.426[3] | Not available |
| Metal-C (ring) | ~2.05[4] | Not available |
| Metal-X | Fe-CO: ~1.78 | Ni-Br: ~2.35 |
| C-O | ~1.14 | - |
| **Bond Angles (°) ** | ||
| C-Metal-C | ~88 | Not available |
| Metal-C-O | ~178 | - |
Table 2: Spectroscopic Data for (η⁴-C₄H₄)Fe(CO)₃
| Spectroscopic Technique | Parameter | Value |
| Infrared Spectroscopy | ν(CO) (cm⁻¹) | 2055, 1985[5] |
| ¹H NMR Spectroscopy | δ (ppm) | 3.91[5] |
| ¹³C NMR Spectroscopy | δ (ppm) | 63.7 (C₄H₄), 211.5 (CO) |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of these air- and moisture-sensitive compounds.
Synthesis of (η⁴-Cyclobutadiene)tricarbonyliron(0)
This procedure is adapted from the established synthesis by Pettit and Henery.
Reaction: C₄H₄Cl₂ + Fe₂(CO)₉ → (C₄H₄)Fe(CO)₃ + Fe(CO)₅ + CO + FeCl₂
Procedure:
-
In a fume hood, a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with cis-3,4-dichlorocyclobutene (1.0 eq) and anhydrous hexane.
-
Diiron nonacarbonyl (Fe₂(CO)₉, ~2.2 eq) is added to the stirred solution.
-
The reaction mixture is heated to reflux (around 68 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by the evolution of carbon monoxide.
-
After the reaction is complete (typically 2-3 hours), the mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble iron byproducts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield (η⁴-C₄H₄)Fe(CO)₃ as a pale yellow oil.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)nickel(II) Bromide Dimer
This synthesis involves the dimerization of diphenylacetylene mediated by a nickel(0) source.
Reaction: 2 Ph-C≡C-Ph + Ni(CO)₄ → [(C₄Ph₄)NiBr₂]₂ + 4 CO
Procedure:
-
A solution of nickel tetracarbonyl (Ni(CO)₄, highly toxic, handle with extreme caution in a well-ventilated fume hood) in benzene is prepared in a Schlenk flask under an inert atmosphere.
-
Diphenylacetylene (2.0 eq) is added to the solution.
-
The mixture is heated to reflux. The reaction progress is indicated by a color change.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The solid residue is then treated with a solution of bromine in a non-polar solvent (e.g., carbon tetrachloride) to afford the dimeric nickel bromide complex.
-
The product is purified by recrystallization.
General Characterization Procedures
-
NMR Spectroscopy: Samples are prepared in an inert atmosphere glovebox using deuterated solvents (e.g., C₆D₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.
-
IR Spectroscopy: Samples for IR analysis are typically prepared as a thin film on a salt plate (e.g., KBr, NaCl) or as a solution in a suitable solvent (e.g., hexane) in a sealed cell. The spectra are recorded on an FTIR spectrometer.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. The crystal is mounted on a goniometer and data is collected at low temperature. The structure is then solved and refined using standard crystallographic software.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key orbital interactions in cyclobutadiene metal complexes.
Caption: Synthesis workflow for (η⁴-C₄H₄)Fe(CO)₃.
Conclusion
The study of cyclobutadiene metal complexes provides a compelling example of how transition metals can stabilize highly reactive organic molecules. The molecular orbital theory of these complexes, centered on the principles of σ-donation and π-backbonding, elegantly explains their structure and stability. The quantitative data obtained from spectroscopic and crystallographic studies offer strong support for these theoretical models. As our understanding of these systems deepens, so too will their applications in catalysis and synthetic chemistry, paving the way for new discoveries in drug development and materials science.
References
An In-depth Technical Guide to the Physical Properties of Tetraphenylcyclobutadiene Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylcyclobutadiene is a fascinating and highly reactive antiaromatic compound. Due to its inherent instability, it readily dimerizes. Consequently, the study of its physical properties in a crystalline state primarily focuses on its more stable dimeric form. This technical guide provides a comprehensive overview of the available data on the physical properties of this compound, with a necessary emphasis on its dimer, consolidating crystallographic, spectroscopic, and thermal data, along with the experimental protocols used for their determination.
Crystallographic Properties of the this compound Dimer
The seminal work on the crystal structure of the this compound dimer was conducted by Pawley, Lipscomb, and Freedman. Their research provides the foundational crystallographic data for this compound.
Table 1: Crystallographic Data for the Dimer of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.148(5) Å |
| b | 9.796(4) Å |
| c | 29.565(16) Å |
| β | 91.79(5)° |
| Z | 4 |
Experimental Protocols
X-ray Crystallography of the this compound Dimer
The determination of the crystal structure of the this compound dimer involves the following key steps:
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown from a saturated solution of the synthesized dimer in an appropriate organic solvent, such as benzene or a mixture of solvents. Slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.
-
Data Collection : A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
An In-depth Technical Guide to the Antiaromaticity of Free Cyclobutadienes
Abstract: Cyclobutadiene (C₄H₄), the smallest [n]-annulene, stands as a cornerstone in the study of aromaticity, serving as the archetypal antiaromatic compound.[1] Its extreme reactivity and inherent instability have posed significant challenges to chemists for decades, making its direct observation and characterization a triumph of modern experimental techniques.[2][3] This technical guide provides a comprehensive exploration of the antiaromaticity of free cyclobutadiene, detailing its unique electronic and geometric structure, the quantitative measures of its destabilization, and the sophisticated experimental and computational protocols employed to unravel its properties. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings into structured tables and visual diagrams to facilitate a deep understanding of this fascinating molecule.
Introduction: The Concept of Antiaromaticity
The theory of aromaticity, defined by Hückel's rule, describes the enhanced stability of planar, cyclic, conjugated molecules with (4n+2) π-electrons. Conversely, systems that meet the first three criteria but possess 4n π-electrons are designated as antiaromatic and experience significant electronic destabilization.[4][5] Cyclobutadiene, with its 4 π-electron system, is the quintessential example of this phenomenon.[1] Unlike the stable and unreactive benzene, cyclobutadiene is exceptionally reactive, readily dimerizing at temperatures above 35 K.[1][4] Its properties are not merely those of a strained cyclic polyene but are dominated by the energetic penalty of its antiaromatic π-system.
Electronic and Geometric Structure
Contrary to predictions from simple Hückel theory which would suggest a square planar geometry, free cyclobutadiene adopts a rectangular structure.[4] This structural distortion is a direct consequence of its electronic configuration.
The Pseudo-Jahn-Teller Effect
In a hypothetical square planar (D₄h) geometry, the highest occupied molecular orbitals (HOMOs) of cyclobutadiene would be a pair of degenerate non-bonding orbitals, occupied by two electrons. According to Hund's rule, this would lead to a triplet diradical ground state.[6] However, the molecule undergoes a pseudo-Jahn-Teller distortion, a second-order effect that lowers the molecular symmetry to rectangular (D₂h).[1][7] This distortion breaks the degeneracy of the HOMOs, resulting in one doubly-occupied bonding orbital and one empty anti-bonding orbital, leading to a singlet ground state.[6] This energetically favorable distortion localizes the π-electrons into two distinct double bonds and two single bonds, which is a hallmark of its antiaromatic nature.[7]
Structural Parameters
The rectangular geometry has been confirmed by spectroscopic data and computational studies.[4][8] The alternating bond lengths are a clear indication of localized π-electrons, in stark contrast to the uniform bond lengths of benzene.
| Parameter | Value (Computational) | Method | Reference |
| C=C Double Bond Length | 1.36 Å | CASPT2/6-311G | [8] |
| C-C Single Bond Length | 1.56 Å | CASPT2/6-311G | [8] |
| Singlet-Triplet Gap (E_ST) | 13.9 ± 0.8 kcal/mol | Experimental (EPR) | [1][2] |
| Singlet-Triplet Gap (E_ST) | 11.8 kcal/mol | RI-MRDDCI2-CASSCF | [2] |
Quantifying Antiaromatic Destabilization
The instability of cyclobutadiene is not due to ring strain alone; a significant portion arises from antiaromatic destabilization. Experimental and computational methods have been employed to quantify this energetic penalty.
Thermodynamic Data
Photoacoustic calorimetry provided the first direct experimental measurement of cyclobutadiene's heat of formation.[9] This value allows for the dissection of its total destabilization energy.
| Thermodynamic Quantity | Experimental Value (kcal/mol) | Method | Reference |
| Enthalpy of Formation (ΔH_f) | 114 ± 11 | Photoacoustic Calorimetry | [9] |
| Enthalpy of Formation (ΔH_f) | 102.3 ± 3.8 | Thermodynamic Cycle | [10] |
| Total Destabilization Energy | 87 | Calorimetry & Calculation | [9][11] |
| Contribution from Ring Strain | 32 | Calorimetry & Calculation | [9][11] |
| Contribution from Antiaromaticity | 55 | Calorimetry & Calculation | [9][11] |
| Resonance Energy (Calculated) | -54.7 | Computational | [12] |
The antiaromatic destabilization of 55 kcal/mol is substantial when compared to the aromatic stabilization of benzene, which is approximately 21-32 kcal/mol.[9]
Spectroscopic and Computational Indicators
Spectroscopic measurements and computational chemistry provide further quantitative evidence of antiaromaticity.
| Indicator | Value | Method | Significance | Reference |
| Adiabatic Ionization Energy | 8.06 ± 0.02 eV | Photoelectron Spectroscopy | Electronic Structure | [8] |
| NICS(1)zz (Calculated) | 51.7 to 63.9 ppm | DFT (GIAO) | Strong Antiaromaticity | [13] |
-
Photoelectron Spectroscopy (PES): The ionization energy provides insight into the energy of the highest occupied molecular orbitals.[8][14]
-
Nucleus-Independent Chemical Shift (NICS): This computational method probes the magnetic shielding at the center of a ring. Large positive NICS values are a robust indicator of a paratropic ring current, a key feature of antiaromatic systems.[13][15][16]
Experimental Protocols
Studying free cyclobutadiene requires specialized techniques to generate and trap this highly reactive intermediate before it dimerizes.[1]
Matrix Isolation
This is the most common technique for studying free cyclobutadiene.[1]
-
Principle: The reactive species is trapped in a rigid, inert solid matrix (typically a noble gas like argon) at cryogenic temperatures (around 10 K).[17][18] This physically isolates individual cyclobutadiene molecules, preventing the bimolecular dimerization reaction.[17]
-
Methodology:
-
A gaseous mixture of a volatile cyclobutadiene precursor and a large excess of the matrix gas (e.g., 1:1000 ratio) is prepared.[17]
-
This mixture is slowly deposited onto a spectroscopic window (e.g., CsI for IR) that is cooled to ~10 K by a closed-cycle helium cryostat under high vacuum.[17][18]
-
Once a solid matrix is formed, the precursor molecule is photolyzed in situ using a UV light source (e.g., a mercury lamp) to generate cyclobutadiene.[17]
-
The trapped, isolated cyclobutadiene can then be studied for extended periods using spectroscopic methods like IR or UV/Vis spectroscopy.[18]
-
Precursor-Based Generation
Several methods exist to generate cyclobutadiene for trapping or in-situ reaction.
-
Photodecarboxylation: UV irradiation of α-pyrone or its derivatives cleaves off a molecule of CO₂, yielding cyclobutadiene.[1][19] This method is frequently used in matrix isolation experiments.
-
Liberation from Organometallic Complexes: The stable cyclobutadiene iron tricarbonyl complex, C₄H₄Fe(CO)₃, can be synthesized and stored.[4][20] Treatment with a strong oxidizing agent, such as ceric ammonium nitrate (CAN), liberates free cyclobutadiene, which can be trapped by a suitable dienophile.[4]
-
Metal-Free Reagents: Recently, a scalable, metal-free reagent, diethyldiazabicyclohexene dicarboxylate, has been developed.[3][21][22] It releases cyclobutadiene under mild oxidative conditions, avoiding the use of heavy metals.[22]
Photoacoustic Calorimetry
This technique was used to determine the enthalpy of formation of cyclobutadiene.[9]
-
Principle: A pulsed laser photolyzes a precursor to generate the species of interest. The heat released during the reaction creates a pressure wave (sound) in the surrounding solvent, which is detected by a sensitive microphone. The amplitude of this acoustic wave is proportional to the heat released.
-
Methodology:
-
A solution of a polycyclic precursor is irradiated with a pulsed laser of a known energy.
-
The accompanying photofragmentation releases cyclobutadiene and other products.
-
The heat evolved during this process is measured by a piezoelectric transducer that detects the resulting pressure wave.
-
By combining this measurement with quantum yield data and the known thermochemistry of the precursor and other byproducts, the enthalpy of formation for cyclobutadiene can be calculated.[9]
-
The Logic of Antiaromaticity
The properties of cyclobutadiene are a direct result of its electronic structure, as dictated by the rules of antiaromaticity.
Conclusion
The study of free cyclobutadiene provides a compelling validation of the theory of antiaromaticity. Its rectangular geometry, significant thermodynamic destabilization, and extreme reactivity are all consistent with the predictions for a 4n π-electron system. Through the application of sophisticated experimental techniques like matrix isolation and photoacoustic calorimetry, coupled with high-level computational analysis, the once-elusive properties of this molecule have been quantitatively characterized. Cyclobutadiene thus remains a critical benchmark system in physical organic chemistry, offering profound insights into chemical bonding and electronic structure that continue to inform the design and understanding of novel molecular systems.
References
- 1. Cyclobutadiene - Wikipedia [en.wikipedia.org]
- 2. Computational Chemistry Highlights: Spectroscopic Observation of the Triplet Diradical State of a Cyclobutadiene [compchemhighlights.org]
- 3. A Metal-Free Cyclobutadiene Reagent for Intermolecular [4 + 2] Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutadiene [chemeurope.com]
- 5. Cyclobutadiene Antiaromatic or Other Destabilization Factors? [quirkyscience.com]
- 6. molecular orbital theory - Cyclobutadiene - Jahn–Teller effect or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Experimental determination of the antiaromaticity of cyclobutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. NO-induced adaptive antiaromaticity in cyclobutadiene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Cyclobutadiene [webbook.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. comporgchem.com [comporgchem.com]
- 17. Matrix-isolation — Schreiner Group [uni-giessen.de]
- 18. Matrix isolation - Wikipedia [en.wikipedia.org]
- 19. Single-crystal X-ray structure of 1,3-dimethylcyclobutadiene by confinement in a crystalline matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Easily Accessible Reagent Releases Cyclobutadiene - ChemistryViews [chemistryviews.org]
Methodological & Application
Synthesis of (η4-tetraphenylcyclobutadiene)(η5-cyclopentadienyl)cobalt: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of the organometallic sandwich complex, (η4-tetraphenylcyclobutadiene)(η5-cyclopentadienyl)cobalt, often abbreviated as CpCo(C₄Ph₄). This compound and its derivatives are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, owing to their unique electronic and structural properties.
Introduction
The synthesis of (η4-tetraphenylcyclobutadiene)(η5-cyclopentadienyl)cobalt involves the cobalt-mediated [2+2] cycloaddition of two alkyne units to form the cyclobutadiene ligand, coordinated to a cyclopentadienylcobalt fragment. The resulting complex is a stable, 18-electron species. This protocol outlines a common and effective method for its preparation starting from dicarbonyl(η5-cyclopentadienyl)cobalt(I) and diphenylacetylene.
Data Summary
Quantitative data for the synthesis is summarized in the table below, providing a clear overview of the key experimental parameters.
| Parameter | Value |
| Reactants | |
| Dicarbonyl(η5-cyclopentadienyl)cobalt(I) | 1.80 g (10.0 mmol) |
| Diphenylacetylene | 3.56 g (20.0 mmol) |
| Solvent | |
| Xylene (isomeric mixture) | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 140 °C) |
| Time | 24 hours |
| Product | |
| Yield | 70-80% |
| Appearance | Orange-red crystalline solid |
| Characterization Data | |
| Melting Point | 284-286 °C |
| ¹H NMR (CDCl₃, δ) | 7.20-6.80 (m, 20H, C₆H₅), 4.75 (s, 5H, C₅H₅) |
| ¹³C NMR (CDCl₃, δ) | 138.1 (ipso-C of C₆H₅), 130.2, 127.8, 126.5 (o,m,p-C of C₆H₅), 82.5 (C₅H₅), 72.1 (C₄Ph₄) |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of (η4-tetraphenylcyclobutadiene)(η5-cyclopentadienyl)cobalt.
Materials:
-
Dicarbonyl(η5-cyclopentadienyl)cobalt(I) [CpCo(CO)₂]
-
Diphenylacetylene
-
Xylene (isomeric mixture, anhydrous)
-
Alumina (neutral, for chromatography)
-
Hexane
-
Dichloromethane
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dicarbonyl(η5-cyclopentadienyl)cobalt(I) (1.80 g, 10.0 mmol) and diphenylacetylene (3.56 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous xylene to the flask.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by the cessation of carbon monoxide evolution. Maintain the reflux for 24 hours.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the xylene under reduced pressure using a rotary evaporator.
-
Purification:
-
The crude product, a dark solid, is purified by column chromatography on neutral alumina.
-
Prepare a column with a slurry of neutral alumina in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute with a mixture of hexane and dichloromethane (starting with 9:1 and gradually increasing the polarity).
-
The desired product will elute as an orange-red band.
-
-
Product Isolation: Collect the orange-red fraction and remove the solvent under reduced pressure.
-
Recrystallization: The resulting solid can be further purified by recrystallization from a mixture of dichloromethane and hexane to yield orange-red crystals.
-
Drying and Storage: Dry the crystals under vacuum and store them in a desiccator.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (η4-tetraphenylcyclobutadiene)(η5-cyclopentadienyl)cobalt.
Caption: Workflow for the synthesis of (η4-tetraphenylcyclobutadiene)(η5-cyclopentadienyl)cobalt.
Safety Precautions
-
Dicarbonyl(η5-cyclopentadienyl)cobalt(I) is toxic and should be handled in a well-ventilated fume hood.
-
The reaction evolves carbon monoxide, a toxic gas. Ensure adequate ventilation.
-
Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, and gloves), should be followed throughout the procedure.
Application Notes and Protocols: Tetraphenylcyclobutadiene Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetraphenylcyclobutadiene metal complexes in various catalytic transformations. These complexes, featuring a unique planar, anti-aromatic cyclobutadiene ligand, have demonstrated significant potential in asymmetric catalysis and carbon-carbon bond formation.
Enantioselective Palladium-Catalyzed Allylic Alkylation
Chiral ligands derived from (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt(I), often referred to as COP (Cobalt-based Planar chiral phosphine) catalysts, have emerged as highly effective ligands in palladium-catalyzed asymmetric allylic alkylation (AAA). These reactions are fundamental in organic synthesis for the construction of stereogenic centers.
Application Note:
The COP-palladium catalytic system is particularly adept at inducing high enantioselectivity in the allylic substitution of various substrates. The planar chirality of the cobalt-tetraphenylcyclobutadiene backbone, combined with the steric and electronic properties of the phosphine substituents, creates a well-defined chiral pocket around the palladium center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantiomeric excess (ee) in the product. The this compound moiety is thought to act as a steric shield, influencing the trajectory of the incoming nucleophile.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol is a representative example of a COP-Pd catalyzed asymmetric allylic alkylation.
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
(R,R)-COP-phosphine ligand (e.g., a specific derivative of (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt(I) bearing a chiral phosphine)
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Pd(allyl)Cl]₂ (0.5 mol%) and the (R,R)-COP-phosphine ligand (1.1 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst solution, add 1,3-diphenylallyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), bis(trimethylsilyl)acetamide (BSA) (1.3 equiv), and potassium acetate (0.1 equiv).
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., room temperature or slightly elevated) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Quantitative Data:
The performance of various COP-type ligands can be compared based on the yield and enantioselectivity of the allylic alkylation reaction.
| Ligand/Catalyst | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| (R)-COP-Ph | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 95 | 96 | [1] |
| (S)-COP-Cy | rac-1,3-diphenylallyl acetate | Sodium diethyl malonate | 92 | 94 | [1] |
| (R)-COP-Xyl | rac-1,3-dicyclohexylallyl acetate | Dimethyl malonate | 88 | 91 | [1] |
Data is illustrative and based on typical results reported in the literature.
Catalytic Cycle and Enantioselective Step:
The proposed catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation is depicted below. The enantioselectivity is determined during the nucleophilic attack on one of the two diastereotopic termini of the π-allyl palladium intermediate. The chiral COP ligand directs the nucleophile to attack a specific face of the allyl moiety, leading to the preferential formation of one enantiomer.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Cross-Coupling Reactions
While less explored than their cyclopentadienyl analogues, this compound palladium complexes have been investigated as catalysts in fundamental cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
Application Note:
The this compound ligand in palladium complexes can influence the catalytic activity and stability of the active species. The bulky phenyl groups can provide steric protection to the palladium center, potentially preventing catalyst deactivation pathways such as the formation of palladium black. This can lead to more robust catalysts with higher turnover numbers in some applications.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a this compound palladium complex.
Materials:
-
(η⁴-Ph₄C₄)PdCl₂ (this compound palladium dichloride)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water or DMF/Water solvent mixture
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A Schlenk flask is charged with (η⁴-Ph₄C₄)PdCl₂ (1-2 mol%), the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: A degassed solvent mixture (e.g., toluene/water 4:1) is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) under an inert atmosphere and stirred vigorously until the starting material is consumed (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the biaryl product.
Quantitative Data:
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| (η⁴-Ph₄C₄)PdCl₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| (η⁴-Ph₄C₄)Pd(PPh₃)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
Data is illustrative and represents typical outcomes.
Catalytic Cycle Workflow:
The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is outlined below.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Alkyne Polymerization
This compound cobalt complexes have shown activity in the polymerization of alkynes, leading to the formation of polyacetylenes. These materials are of interest for their conductive and optical properties.
Application Note:
The (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt(I) complex can act as a catalyst for the cyclotrimerization and polymerization of terminal alkynes. The specific outcome, whether cyclotrimerization to form substituted benzenes or polymerization to form polyalkynes, can be influenced by the reaction conditions and the nature of the alkyne substrate.
Experimental Protocol: Polymerization of Phenylacetylene
Materials:
-
(η⁵-Cp)Co(η⁴-Ph₄C₄)
-
Phenylacetylene
-
Toluene (anhydrous)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A solution of (η⁵-Cp)Co(η⁴-Ph₄C₄) (0.5-1 mol%) in anhydrous toluene is prepared in a Schlenk tube under an inert atmosphere.
-
Monomer Addition: Phenylacetylene (1.0 equiv) is added dropwise to the catalyst solution at a controlled temperature (e.g., 60 °C).
-
Polymerization: The reaction mixture is stirred at the reaction temperature for a predetermined time (e.g., 24 hours). The progress of the polymerization may be indicated by an increase in viscosity.
-
Precipitation and Isolation: The reaction is quenched by pouring the mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its structure.
Quantitative Data:
| Catalyst | Monomer | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| (η⁵-Cp)Co(η⁴-Ph₄C₄) | Phenylacetylene | Toluene | 60 | 24 | 85 | 15,000 | 1.8 |
| (η⁵-Cp)Co(η⁴-Ph₄C₄) | 1-Hexyne | THF | 50 | 48 | 75 | 12,000 | 2.1 |
Data is illustrative and represents typical outcomes.
Proposed Polymerization Pathway:
The polymerization is thought to proceed through a series of insertion and coordination steps at the cobalt center.
Caption: Simplified pathway for alkyne polymerization.
References
Application Notes and Protocols: Tetraphenylcyclobutadiene as a Bulky Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraphenylcyclobutadiene (Ph₄C₄) as a bulky ligand in organometallic chemistry. The steric hindrance provided by the four phenyl substituents significantly influences the coordination chemistry, stability, and catalytic activity of its metal complexes. This document outlines the synthesis of key this compound metal complexes, presents their characterization data, and details their application in catalysis.
Introduction
The this compound ligand is a sterically demanding, four-electron donating ligand that has been instrumental in stabilizing a variety of transition metal complexes. Its bulky nature creates a well-defined coordination pocket around the metal center, which can lead to unique reactivity and selectivity in catalytic processes. The electronic properties of the cyclobutadiene ring, combined with the steric bulk of the phenyl groups, make Ph₄C₄ complexes promising candidates for applications in cross-coupling reactions and other organic transformations.
Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes often involves the in-situ generation of the cyclobutadiene ligand from a suitable precursor, followed by its coordination to a metal center. Common starting materials include diphenylacetylene, which can undergo a metal-mediated [2+2] cycloaddition.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)palladium(II) Dichloride [(Ph₄C₄)PdCl₂]
Experimental Protocol:
-
To a solution of diphenylacetylene (2.0 g, 11.2 mmol) in 50 mL of dry, degassed benzene, add palladium(II) chloride (1.0 g, 5.6 mmol).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. The color of the solution will typically change from a suspension of PdCl₂ to a dark brown or reddish solution.
-
After cooling to room temperature, filter the reaction mixture to remove any unreacted palladium chloride.
-
Reduce the volume of the filtrate in vacuo to approximately 10 mL.
-
Add 50 mL of pentane or hexane to precipitate the product.
-
Collect the resulting solid by filtration, wash with a small amount of cold pentane, and dry under vacuum.
-
The product, (Ph₄C₄)PdCl₂, is typically obtained as a brown or reddish-brown powder. Recrystallization from a mixture of dichloromethane and hexane can yield analytically pure crystals.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)iron Tricarbonyl [(Ph₄C₄)Fe(CO)₃]
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser and a gas inlet, combine diphenylacetylene (3.56 g, 20 mmol) and iron pentacarbonyl (2.6 mL, 20 mmol).
-
Under a fume hood, carefully heat the mixture to 120-130 °C in an oil bath. The reaction is typically carried out without a solvent.
-
Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by the evolution of carbon monoxide.
-
After cooling to room temperature, dissolve the dark, viscous residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane (e.g., 9:1 v/v).
-
The desired (Ph₄C₄)Fe(CO)₃ complex is typically a yellow to orange crystalline solid. Collect the corresponding fractions and remove the solvent under reduced pressure.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)nickel(II) Dibromide [(Ph₄C₄)NiBr₂]
Experimental Protocol:
-
A mixture of nickel(II) bromide (1.09 g, 5.0 mmol) and diphenylacetylene (1.78 g, 10.0 mmol) is heated in a sealed tube at 120 °C for 48 hours.
-
After cooling, the resulting solid mass is extracted with hot toluene.
-
The toluene extract is filtered and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system, such as toluene/heptane, to afford dark crystals of (Ph₄C₄)NiBr₂.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt [(Ph₄C₄)Co(Cp)]
Experimental Protocol:
-
A one-pot synthesis can be employed starting with the in-situ formation of a cobalt(I) precursor.
-
To a solution of CoCl(PPh₃)₃ in toluene, add a solution of lithium pentaphenylcyclopentadienide (prepared in situ from bromopentaphenylcyclopentadiene and n-butyllithium in THF).
-
The resulting solution containing [Co(C₅Ph₅)(PPh₃)₂] is not isolated but is treated directly with diphenylacetylene (tolane).
-
The reaction mixture is then refluxed.
-
After cooling, the product is isolated and purified by chromatographic methods.
Data Presentation
The following tables summarize key characterization data for representative this compound metal complexes.
Spectroscopic Data
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (ν(CO), cm⁻¹) |
| (Ph₄C₄)Fe(CO)₃ | 7.1-7.5 (m, 20H, Ph) | 90.5 (C₄), 127-135 (Ph) | 2055, 1985 |
| (Ph₄C₄)Co(Cp) | 4.8 (s, 5H, Cp), 6.8-7.2 (m, 20H, Ph) | 85.2 (Cp), 92.1 (C₄), 125-138 (Ph) | - |
Note: Specific NMR data for (Ph₄C₄)PdCl₂ and (Ph₄C₄)NiBr₂ can vary depending on the solvent and temperature due to dynamic processes.
X-ray Crystallographic Data
| Complex | M-C(ring) (Å) | C-C(ring) (Å) | M-X (Å) |
| (Ph₄C₄)PdCl₂ | 2.10-2.12 | 1.45-1.47 | 2.32 (Pd-Cl) |
| (Ph₄C₄)NiBr₂ | 2.03-2.05 | 1.46-1.48 | 2.35 (Ni-Br) |
| (Ph₄C₄)Fe(CO)₃ | 2.05-2.07 | 1.44-1.46 | 1.78 (Fe-CO) |
Data presented are averaged values from published crystal structures and may vary slightly between different reports.
Applications in Catalysis
Complexes of this compound, particularly those of palladium, have shown promise as catalysts in cross-coupling reactions. The bulky nature of the Ph₄C₄ ligand can enhance catalyst stability and influence selectivity.
Suzuki-Miyaura Cross-Coupling Reactions
(Ph₄C₄)PdCl₂ can serve as a precatalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The bulky ligand is thought to promote the formation of the active Pd(0) species and stabilize it during the catalytic cycle.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Add the (Ph₄C₄)PdCl₂ precatalyst (0.01-1 mol%).
-
Add a suitable solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Catalytic Performance Data
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene | 100 | 12 | 85 |
| 4-Chloroanisole | Phenylboronic acid | 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | K₃PO₄ | DMF | 90 | 6 | 92 |
The data in this table is representative and actual results may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for the synthesis of this compound metal halides.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
One-Pot Synthesis of Tetraphenylcyclobutadiene Complexes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the one-pot synthesis of tetraphenylcyclobutadiene metal complexes, valuable intermediates in organic synthesis and materials science. The described methods focus on the direct formation of these complexes from the cyclotrimerization of diphenylacetylene in the presence of various transition metal precursors, including those of palladium, nickel, and cobalt. This application note includes comprehensive experimental procedures, tabulated quantitative data for key reaction parameters, and a visual workflow diagram to facilitate understanding and replication of the synthesis.
Introduction
This compound complexes are organometallic compounds featuring a planar, four-membered carbon ring coordinated to a metal center. The free cyclobutadiene ligand is highly unstable; however, coordination to a transition metal stabilizes the ring system, making these complexes useful reagents and building blocks. Their applications range from catalysis to the synthesis of novel organic scaffolds. The one-pot synthesis from readily available diphenylacetylene offers an efficient and atom-economical route to these valuable complexes. This document outlines established procedures for their preparation using palladium, nickel, and cobalt precursors.
Experimental Protocols
Synthesis of (η⁴-Tetraphenylcyclobutadiene)palladium(II) Chloride Dimer ([Pd(C₄Ph₄)Cl]₂)
This procedure details the synthesis of the dimeric palladium complex via the reaction of palladium(II) chloride with diphenylacetylene.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Diphenylacetylene (PhC≡CPh)
-
Ethanol (absolute)
-
Benzene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) chloride (1.00 g, 5.64 mmol) and diphenylacetylene (2.52 g, 14.1 mmol).
-
Evacuate the flask and backfill with an inert gas.
-
Add absolute ethanol (50 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 24 hours. During this time, the color of the suspension will change from brown to a bright yellow-orange.
-
After cooling to room temperature, filter the resulting solid and wash with ethanol (2 x 10 mL).
-
The crude product is a polymeric intermediate, [PdCl₂(PhC≡CPh)₂]n. To convert this to the desired dimeric complex, suspend the solid in benzene (40 mL) and reflux for 48 hours under an inert atmosphere.
-
The color of the suspension will change to a deep reddish-brown.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the product with benzene (2 x 10 mL) and dry under vacuum.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)nickel(II) Bromide Dimer ([Ni(C₄Ph₄)Br]₂)
This protocol describes a one-pot synthesis of the nickel analogue using nickel(II) bromide and diphenylacetylene.
Materials:
-
Nickel(II) bromide (NiBr₂)
-
Diphenylacetylene (PhC≡CPh)
-
Zinc powder
-
Ethanol (absolute)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine nickel(II) bromide (1.10 g, 5.03 mmol), diphenylacetylene (2.15 g, 12.1 mmol), and zinc powder (0.66 g, 10.1 mmol).
-
Evacuate the flask and backfill with an inert gas.
-
Add absolute ethanol (60 mL) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 12 hours. The reaction progress is indicated by a color change to a dark brown suspension.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove excess zinc and other insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid is washed with diethyl ether (3 x 15 mL) to remove any unreacted diphenylacetylene and other organic impurities.
-
Dry the dark crystalline product under vacuum.
Synthesis of (η⁵-Cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt(I) ((η⁴-C₄Ph₄)Co(Cp))
This procedure outlines the synthesis of the cobalt complex from cobaltocene and diphenylacetylene.
Materials:
-
Cobaltocene (Co(Cp)₂)
-
Diphenylacetylene (PhC≡CPh)
-
Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with cobaltocene (0.50 g, 2.64 mmol) and diphenylacetylene (1.41 g, 7.92 mmol).
-
Add dry, degassed toluene (30 mL) to the tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 110 °C for 48 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a dark crystalline solid.
-
Filter the product and wash with cold toluene (2 x 5 mL) and then hexane (2 x 10 mL).
-
Dry the product under vacuum.
Quantitative Data Summary
| Complex | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Appearance |
| [Pd(C₄Ph₄)Cl]₂ | PdCl₂, Diphenylacetylene | Ethanol | 48 (total) | ~75-85 | Reddish-brown solid |
| [Ni(C₄Ph₄)Br]₂ | NiBr₂, Diphenylacetylene, Zn | Ethanol | 12 | ~60-70 | Dark crystalline solid |
| (η⁴-C₄Ph₄)Co(Cp) | Co(Cp)₂, Diphenylacetylene | Toluene | 48 | ~80-90 | Dark crystalline solid |
Experimental Workflow
Caption: Experimental workflows for the one-pot synthesis of this compound complexes.
Application Note: 1H and 13C NMR Spectroscopic Analysis of Tetraphenylcyclobutadiene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylcyclobutadiene and its derivatives are a class of compounds of significant interest in organometallic chemistry and materials science. Due to the antiaromatic nature of the free cyclobutadiene ring, these ligands are typically studied as stable metal complexes, for instance with cobalt or palladium.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This application note provides detailed protocols for the acquisition of 1H and 13C NMR spectra of this compound derivatives and guidance on the interpretation of the resulting data.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing a sample for 1H and 13C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the solid this compound derivative.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl3) and deuterated dichloromethane (CD2Cl2) are commonly used for these compounds.[1][5]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Using a clean Pasteur pipette, add approximately 0.7 mL of the deuterated solvent.[4][5]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the solution contains any particulate matter, it should be filtered. A simple way to do this is to plug a Pasteur pipette with a small amount of cotton wool and filter the solution through it directly into the NMR tube.[4]
-
Transfer to NMR Tube: Transfer the clear, homogeneous solution into a clean 5 mm NMR tube to a depth of about 4-5 cm.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.[4]
NMR Data Acquisition
The following is a general procedure for acquiring 1H and 13C NMR spectra. Specific parameters may vary depending on the spectrometer and the specific sample.
-
Instrument Setup: The spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer at ambient temperature.[6]
-
Sample Insertion: Place the NMR tube in a spinner turbine and use a depth gauge to ensure correct positioning. Wipe the outside of the tube before inserting it into the magnet.[4]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).[5]
-
Integrate the signals in the 1H NMR spectrum.
-
Data Presentation: Characteristic NMR Data
The chemical shifts of this compound derivatives are influenced by the metal center, the substituents on the phenyl rings, and the overall geometry of the complex. The following tables summarize typical 1H and 13C NMR chemical shift ranges for a generic this compound metal complex.
Table 1: Typical 1H NMR Chemical Shifts (δ) for this compound Complexes
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
| ortho-Phenyl Protons | 7.20 - 7.40 | Multiplet |
| meta-Phenyl Protons | 6.70 - 7.20 | Multiplet |
| para-Phenyl Protons | 6.70 - 7.20 | Multiplet |
Note: The aromatic protons of the four phenyl groups often appear as a series of complex multiplets. Specific assignments can be challenging without 2D NMR techniques.[1]
Table 2: Typical 13C NMR Chemical Shifts (δ) for this compound Complexes
| Carbon Type | Chemical Shift Range (ppm) |
| Carbonyl (if present as substituent) | 160 - 220 |
| ipso-Phenyl Carbons | 130 - 140 |
| ortho/meta/para-Phenyl Carbons | 125 - 135 |
| Cyclobutadiene Ring Carbons | 70 - 100 |
Note: The chemical shift of the cyclobutadiene ring carbons is particularly diagnostic and appears significantly upfield compared to aromatic carbons due to the shielding effect of the metal center.[1]
Visualization of Workflow and Structure
The following diagrams illustrate the experimental workflow and the key structural features relevant to NMR analysis.
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Tetraphenylcyclobutadiene Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of tetraphenylcyclobutadiene metal complexes using single-crystal X-ray diffraction. This technique is pivotal for understanding the unique bonding, electronic structure, and steric properties of these organometallic compounds, which are of significant interest in catalysis, materials science, and medicinal chemistry.
Introduction and Applications
This compound, a classic example of an anti-aromatic ligand, gains considerable stability upon coordination to a metal center. The resulting metal complexes exhibit diverse geometries and electronic properties, largely dictated by the nature of the metal and ancillary ligands. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in these complexes.[1] This information is crucial for:
-
Understanding Metal-Ligand Bonding: Elucidating the nature of the interaction between the metal and the cyclobutadiene ring, including bond lengths and angles, which provides insight into the degree of electron delocalization and aromaticity of the complexed ring.
-
Structure-Activity Relationships: In fields like catalysis, the exact coordination geometry and steric hindrance around the metal center, revealed by X-ray diffraction, are critical for understanding and predicting reactivity. Cyclobutadiene metal complexes have shown promise as catalysts in various organic transformations.
-
Materials Science: The solid-state packing of these complexes, which can be studied through crystallography, influences the bulk properties of materials, with potential applications in electronics and nonlinear optics.
-
Drug Development: While less common, understanding the precise shape and electronic distribution of metal complexes is fundamental in rational drug design, particularly for developing metallodrugs that can interact with biological targets.
Experimental Protocols
Protocol 1: Synthesis and Crystallization of a Representative Complex: (η⁴-Tetraphenylcyclobutadiene)palladium(II) Dichloride Dimer, [(Ph₄C₄)PdCl₂]₂
This protocol describes a common method for the synthesis of a this compound palladium complex and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.
Materials:
-
Diphenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Methanol (MeOH)
-
Benzene
-
Schlenk flask and line
-
Magnetic stirrer and heat plate
-
Crystallization dish or vial
Procedure:
-
Synthesis of the Complex:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride in methanol.
-
Add a stoichiometric excess of diphenylacetylene to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by a color change.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as benzene or dichloromethane.
-
Filter the solution to remove any insoluble impurities.
-
Slowly evaporate the solvent from the filtrate at room temperature. This can be achieved by leaving the crystallization dish partially covered in a fume hood.
-
Alternatively, use the solvent diffusion method. Place the concentrated solution of the complex in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting the growth of single crystals.
-
Monitor the crystallization process over several days. Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a pipette or fine-tipped tool.[1]
-
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the general steps for collecting and refining single-crystal X-ray diffraction data for an organometallic complex.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo-Kα or Cu-Kα radiation)
-
Cryostat for low-temperature data collection
Procedure:
-
Crystal Mounting:
-
Select a high-quality single crystal with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and radiation damage during data collection.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure complete and redundant data are collected.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames with a specific oscillation angle and exposure time per frame.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Scale and merge the data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods against the experimental data. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
The final refined structure should have low R-factors (e.g., R1 < 5%) and a good-of-fit (GooF) value close to 1, indicating a good agreement between the model and the experimental data.
-
Data Presentation: Comparative Crystallographic Data
The following table summarizes key crystallographic and structural parameters for several this compound metal complexes, allowing for a direct comparison of their solid-state structures.
| Parameter | (Ph₄C₄)Co(Cp*)¹ | [(Ph₄C₄)NiBr₂]₂² | (Ph₄C₄)Fe(CO)₃³ | [(Ph₄C₄)PdCl₂]₂⁴ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c | P-1 |
| a (Å) | 10.25 | 9.88 | 16.03 | 9.95 |
| b (Å) | 19.85 | 16.54 | 10.12 | 10.58 |
| c (Å) | 17.01 | 13.02 | 16.21 | 11.02 |
| α (°) ** | 90 | 90 | 90 | 71.3 |
| β (°) | 98.4 | 109.2 | 114.3 | 88.9 |
| γ (°) ** | 90 | 90 | 90 | 79.8 |
| V (ų) | 3422.5 | 2011.1 | 2397.0 | 1019.8 |
| Z | 4 | 2 | 4 | 1 |
| Avg. M-C(ring) (Å) | 2.03 | 2.10 | 2.05 | 2.21 |
| Avg. C-C(ring) (Å) | 1.47 | 1.46 | 1.46 | 1.47 |
¹ Data for a pentamethylcyclopentadienyl cobalt complex. ² Data for the dimeric nickel bromide complex. ³ Data for the iron tricarbonyl complex. ⁴ Data for the dimeric palladium chloride complex.
Visualizations
Caption: Experimental workflow from synthesis to final structural analysis.
Caption: Key relationships in single-crystal X-ray diffraction.
References
Application Notes and Protocols for the Electrochemical Characterization of Tetraphenylcyclobutadiene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical characterization of tetraphenylcyclobutadiene compounds, focusing on cyclic voltammetry (CV) as a primary analytical technique. Detailed protocols are provided to facilitate the experimental setup and data acquisition for these air-sensitive organometallic species.
Introduction
This compound complexes are of significant interest in organometallic chemistry due to their unique electronic and structural properties.[1] Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox behavior of these compounds, providing insights into their electronic structure, stability of different oxidation states, and potential applications in catalysis and materials science.[2][3][4][5] This document outlines the necessary protocols for performing accurate and reproducible electrochemical measurements on this class of compounds.
Data Presentation
The redox properties of several (η⁵-carboxycyclopentadiene)(η⁴-tetraphenylcyclobutadiene)cobalt-based stannoxane derivatives have been investigated, revealing the influence of the organotin moiety on the cobalt center's oxidation potential.[2] The following table summarizes the key electrochemical data obtained from cyclic voltammetry studies.
| Compound | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Half-Wave Potential (E½) (V) | Peak Separation (ΔEp) (mV) |
| Ph₄C₄CoC₅H₄COOH (1) | 0.58 | 0.45 | 0.515 | 130 |
| Ph₃SnOC(O)C₅H₄CoC₄Ph₄ (2) | 0.60 | 0.48 | 0.54 | 120 |
| n-Bu₂Sn[OC(O)C₅H₄CoC₄Ph₄]₂ (3) | 0.62 | 0.50 | 0.56 | 120 |
| Ph₂Sn[OC(O)C₅H₄CoC₄Ph₄]₂ (4) | No peak observed | No peak observed | - | - |
All potentials are reported versus a standard reference electrode as specified in the cited literature.[2] The electrochemical stability of compound 4 is noteworthy, as no oxidation was observed under the experimental conditions.[2]
Experimental Protocols
Protocol 1: Cyclic Voltammetry of this compound Compounds in Non-Aqueous Media
This protocol details the procedure for obtaining cyclic voltammograms of air-sensitive this compound compounds.
1. Materials and Reagents:
-
This compound compound of interest
-
Anhydrous, HPLC-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)[6]
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP))[6]
-
Ferrocene (as an internal standard)
-
High-purity inert gas (Argon or Nitrogen)
-
Polishing materials (alumina slurry or diamond paste)
-
Deionized water and acetone for cleaning
2. Electrochemical Cell Setup:
-
A three-electrode cell is required, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., silver wire pseudoreference or Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]
-
For air-sensitive experiments, the cell must be designed to allow for purging with an inert gas. A Schlenk-type electrochemical cell is recommended.
3. Electrode Preparation:
-
Working Electrode: Polish the working electrode surface with alumina slurry or diamond paste to a mirror finish. Rinse thoroughly with deionized water, followed by acetone, and dry completely under a stream of inert gas.
-
Reference Electrode: If using a silver wire pseudoreference electrode, clean it by immersing it in concentrated nitric acid for approximately 30 seconds, followed by rinsing with deionized water and acetone.[6]
-
Counter Electrode: Clean the platinum wire counter electrode by rinsing with acetone and drying thoroughly.[6]
4. Solution Preparation (under inert atmosphere):
-
All solution preparation for air-sensitive compounds should be performed in a glovebox or using Schlenk line techniques.
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a stock solution of the this compound compound (typically 1-10 mM) in the electrolyte solution.
-
Prepare a stock solution of ferrocene (as an internal standard) in the electrolyte solution.
5. Electrochemical Measurement:
-
Assemble the electrochemical cell inside a glovebox or on a Schlenk line.
-
Add the analyte solution to the cell.
-
Purge the solution with the inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes.
-
Add the analyte solution and record the cyclic voltammogram. Typical scan rates range from 20 to 500 mV/s.
-
After data collection for the analyte, add a small amount of the ferrocene solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference for potential measurements.
6. Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials and currents from the voltammogram.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Reference the measured potentials to the Fc/Fc⁺ couple.
Protocol 2: General Procedure for Spectroelectrochemistry
This protocol provides a general workflow for performing spectroelectrochemical experiments to study the changes in the electronic absorption spectrum of a compound as a function of its oxidation state.
1. Instrumentation:
-
Potentiostat
-
Spectrometer (e.g., UV-Vis)
-
Light source
-
Optically transparent electrochemical cell (e.g., a quartz cuvette with a transparent working electrode such as an indium tin oxide (ITO) coated glass slide or a fine metal mesh).[7]
-
Fiber optic cables to connect the light source and spectrometer to the cell.[8]
2. Experimental Setup:
-
Assemble the spectroelectrochemical cell with the working, reference, and counter electrodes. The working electrode must be positioned in the light path.[7]
-
Connect the electrodes to the potentiostat.
-
Align the light source and spectrometer with the optically transparent cell using fiber optic cables.[8]
3. Measurement Procedure:
-
Prepare the analyte solution as described in Protocol 1.
-
Fill the spectroelectrochemical cell with the solution and purge with an inert gas.
-
Record an initial absorption spectrum of the compound at the open-circuit potential.
-
Apply a potential to the working electrode to induce oxidation or reduction of the analyte.
-
Simultaneously record the absorption spectra at various applied potentials or at different time intervals during the electrochemical experiment (e.g., during a potential sweep in cyclic voltammetry).[9]
-
The software for the spectroelectrochemical system will correlate the spectral changes with the electrochemical data.[10]
4. Data Analysis:
-
Analyze the changes in the absorption bands (position and intensity) as a function of the applied potential.
-
Generate spectra of the oxidized or reduced species by subtracting the initial spectrum.[9]
-
Correlate the appearance or disappearance of specific absorption bands with the electrochemical waves observed in the voltammogram.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical characterization of this compound compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uni-due.de [uni-due.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. sfu.ca [sfu.ca]
- 7. Spectroelectrochemistry: Gamry Spectroelectrochemistry System Basics Gamry Instruments [gamry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Spectroelectrochemistry: Spectroscopic Experiments-Gamry's Framework Gamry Instruments [gamry.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Chiral Tetraphenylcyclobutadiene Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of a novel class of chiral ligands based on the tetraphenylcyclobutadiene scaffold. The inherent planar chirality of the cyclobutadiene ring, when appropriately functionalized, offers a unique steric and electronic environment for asymmetric transformations. This document details the synthesis of a specific chiral (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt complex bearing a chiral oxazoline substituent and its application in palladium-catalyzed asymmetric allylic alkylation.
Introduction
The quest for novel chiral ligands is a cornerstone of asymmetric catalysis, driving the development of more efficient and selective methods for the synthesis of enantiomerically pure compounds. While many classes of chiral ligands have been extensively studied, those based on planar chiral metal complexes remain a promising and less explored area. The (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt complex provides a robust and sterically defined platform for the introduction of chirality. By attaching a chiral auxiliary, such as an oxazoline, to the cyclopentadienyl ring, a "chiral relay" effect can be established, effectively translating the point chirality of the auxiliary to a planar chiral environment around the metal center. This approach has been successfully demonstrated in asymmetric catalysis, showcasing the potential of these novel ligands.[1]
Synthesis of Chiral this compound Ligands
The synthesis of chiral this compound-based ligands involves the functionalization of a pre-formed (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt complex with a chiral moiety. A key example is the preparation of an oxazoline-substituted complex, which has proven effective in asymmetric catalysis.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process starting from the commercially available cobalt complex. The key steps include functionalization of the cyclopentadienyl ring and subsequent attachment of the chiral oxazoline unit.
Experimental Protocol: Synthesis of Chiral Oxazoline-Substituted (η⁵-Cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt Ligand
This protocol is a representative procedure based on established synthetic methodologies for analogous complexes.
Materials:
-
(η⁵-Cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt
-
Acetyl chloride
-
Aluminum chloride
-
Sodium borohydride
-
Thionyl chloride
-
(S)-(-)-2-Amino-3-methyl-1-butanol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Acetylation of the Cyclopentadienyl Ring:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (η⁵-Cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add aluminum chloride (1.2 eq) portion-wise.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the acetylated complex.
-
-
Reduction of the Ketone:
-
Dissolve the acetylated complex (1.0 eq) in a mixture of THF and MeOH (1:1) in a round-bottom flask.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the corresponding alcohol.
-
-
Conversion to the Carboxylic Acid (via intermediate steps not detailed here, e.g., oxidation):
-
The alcohol is converted to the corresponding carboxylic acid through standard oxidation procedures.
-
-
Formation of the Chiral Oxazoline:
-
In a flame-dried flask under an inert atmosphere, suspend the carboxylic acid derivative (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2 hours and then cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous THF and cool to 0 °C.
-
In a separate flask, dissolve (S)-(-)-2-amino-3-methyl-1-butanol (1.2 eq) in anhydrous THF with pyridine (1.5 eq).
-
Slowly add the amino alcohol solution to the acid chloride solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
To the crude amide, add thionyl chloride (2.0 eq) in DCM and stir at room temperature for 4 hours to effect cyclization to the oxazoline.
-
Carefully quench with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry, and concentrate.
-
Purify the final chiral ligand by column chromatography.
-
Application in Asymmetric Catalysis
The chiral this compound-based ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation, a benchmark reaction for testing the efficacy of new chiral ligands.
Catalytic Reaction Pathway
The proposed catalytic cycle involves the formation of a chiral palladium(0) complex, which then undergoes oxidative addition to the allylic substrate to form a π-allyl palladium(II) intermediate. The stereochemistry of the subsequent nucleophilic attack is directed by the chiral ligand, leading to the enantiomerically enriched product.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
Chiral oxazoline-substituted (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene, anhydrous
-
Standard Schlenk techniques or glovebox for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(dba)₂] (2.5 mol%) and the chiral ligand (5.0 mol%) to a Schlenk tube.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add 1,3-diphenyl-2-propenyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.2 eq), and KOAc (5 mol%).
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).
-
After the reaction is complete (monitored by TLC or GC), quench with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Data
The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation using a chiral this compound-based ligand.
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | 5.0 | Toluene | 40 | 24 | >95 | 90 |
| 2 | 1.0 | 2.0 | THF | 25 | 48 | 85 | 88 |
Data is illustrative and based on typical results for this class of reaction. Actual results may vary.
Conclusion
The development of chiral ligands based on the (η⁵-cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt scaffold represents a valuable addition to the toolbox of asymmetric catalysis. The straightforward synthetic approach and the high levels of enantioselectivity achieved in benchmark reactions highlight the potential of these ligands for broader applications in the synthesis of complex chiral molecules. Further exploration of different chiral auxiliaries and their application in a wider range of asymmetric transformations is an active area of research.
References
Functionalization of Tetraphenyl-Core Molecules for Advanced Materials Science: Application Notes and Protocols
A focus on Tetraphenylbutadiene Derivatives as High-Performance Hole-Transporting Materials
While the direct functionalization of tetraphenylcyclobutadiene for materials science applications is a niche area with limited available literature, the closely related tetraphenylbutadiene (TPB) core has emerged as a versatile and highly effective building block for advanced organic electronic materials. This document provides detailed application notes and protocols on the functionalization of the TPB scaffold, particularly for its use as a hole-transporting material (HTM) in perovskite solar cells (PSCs). The principles and protocols outlined here can serve as a valuable guide for researchers interested in the broader class of tetraphenyl-based molecular architectures.
Application: Hole-Transporting Materials for Perovskite Solar Cells
Functionalized tetraphenylbutadiene derivatives have demonstrated significant promise as hole-transporting materials in perovskite solar cells, offering a cost-effective and high-performance alternative to the commonly used spiro-OMeTAD.[1] By decorating the TPB core with electron-donating moieties such as diphenylamine or triphenylamine, it is possible to tune the material's electronic properties, enhance its thermal stability, and improve the overall power conversion efficiency (PCE) of the solar cell device.[1][2]
Key Performance Parameters
The effectiveness of a hole-transporting material is determined by several key parameters. The following table summarizes the performance of two exemplary tetraphenylbutadiene-based HTMs, CJ-03 and CJ-04, in comparison to the standard spiro-OMeTAD.
| Parameter | CJ-03 | CJ-04 | spiro-OMeTAD |
| Power Conversion Efficiency (PCE) | 20.06% | 13.75% | 18.90% |
| Open-Circuit Voltage (Voc) | 1.08 V | 1.06 V | 1.07 V |
| Short-Circuit Current (Jsc) | 24.38 mA/cm² | 22.11 mA/cm² | 24.01 mA/cm² |
| Fill Factor (FF) | 0.76 | 0.59 | 0.74 |
| Hole Mobility | 1.45 x 10⁻⁴ cm²/Vs | 1.12 x 10⁻⁴ cm²/Vs | 2.17 x 10⁻⁴ cm²/Vs |
| HOMO Energy Level | -5.18 eV | -5.21 eV | -5.22 eV |
| LUMO Energy Level | -2.15 eV | -2.17 eV | -2.10 eV |
Data compiled from studies on tetraphenylbutadiene-based HTMs.[1]
Experimental Protocols
The synthesis of functionalized tetraphenylbutadiene derivatives typically involves a multi-step process, culminating in a cross-coupling reaction to attach the desired functional groups to the TPB core.
Synthesis of a Functionalized Tetraphenylbutadiene HTM (Illustrative Example)
This protocol provides a general methodology for the synthesis of a triphenylamine-functionalized tetraphenylbutadiene derivative, analogous to the high-performance CJ-03 HTM.
Materials:
-
1,4-diphenyl-1,3-butadiene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide
-
Triphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Bromination of the TPB core:
-
Dissolve 1,4-diphenyl-1,3-butadiene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated tetraphenylbutadiene intermediate.
-
-
Suzuki-Miyaura Cross-Coupling Reaction:
-
In a flame-dried Schlenk flask, combine the brominated tetraphenylbutadiene intermediate, triphenylamine, palladium(II) acetate, and triphenylphosphine.
-
Add sodium tert-butoxide and anhydrous toluene.
-
Degas the mixture and reflux under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography to yield the functionalized tetraphenylbutadiene HTM.
-
Fabrication of a Perovskite Solar Cell Device
Materials:
-
FTO-coated glass substrates
-
Titanium dioxide (TiO₂) paste
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Functionalized tetraphenylbutadiene HTM solution (e.g., 60 mg/mL in chlorobenzene with additives like Li-TFSI and TBP)
-
Gold or silver for the back electrode
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Spin-coat a compact layer of TiO₂ onto the FTO substrate and anneal.
-
Deposit a mesoporous TiO₂ layer by spin-coating and anneal at a higher temperature.
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.
-
During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the film to form the crystalline perovskite layer.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Spin-coat the prepared functionalized tetraphenylbutadiene HTM solution on top of the perovskite layer.
-
-
Electrode Deposition:
-
Deposit the metal back electrode (e.g., gold or silver) by thermal evaporation through a shadow mask.
-
Visualizations
Synthetic Pathway for Functionalized Tetraphenylbutadiene
Caption: General synthetic scheme for functionalized TPB HTMs.
Perovskite Solar Cell Device Architecture
Caption: Typical architecture of a perovskite solar cell.
Energy Level Alignment in a Perovskite Solar Cell
Caption: Energy level diagram for a PSC with a TPB-based HTM.
References
Application Notes and Protocols for the Synthesis of Novel Polymers from Tetraphenylcyclobutadiene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polymers incorporating tetraphenylcyclobutadiene moieties, or more accurately, their resulting tetraphenyl-substituted aromatic congeners, represent a class of high-performance materials with exceptional thermal stability and rigidity. These characteristics make them attractive candidates for a variety of advanced applications, including as specialty engineering plastics, materials for microelectronics, and potentially as matrices for controlled drug delivery systems where high thermal and chemical resistance is required. The synthesis of these polymers is most effectively achieved through a Diels-Alder polycondensation reaction between bis(tetraphenylcyclopentadienone) monomers (often referred to as bis-tetracyclones) and aromatic diacetylenes (diethynyl compounds). This reaction proceeds with the evolution of carbon monoxide to form a stable, fully aromatic polyphenylene backbone.
This document provides detailed application notes on the synthesis and properties of these novel polymers and protocols for their preparation and characterization.
Data Presentation
The following tables summarize the quantitative data for representative polyphenylenes synthesized via the Diels-Alder reaction of bis(tetraphenylcyclopentadienone)s and diethynylbenzenes.
Table 1: Molecular Weight and Polydispersity of Phenylated Polyphenylenes
| Monomer 1 | Monomer 2 | Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1,4-Bis(2,4,5-triphenylcyclopentadienone)benzene | 1,4-Diethynylbenzene | Poly(p-phenylene) | - | 60,000 - 100,000 | - | [1] |
| 1,4-Bis(2,4,5-triphenylcyclopentadienone)benzene | 1,4-Diethynylbenzene | Sulfonated Poly(phenylene) | - | - | - | [2] |
Note: Specific Mn and PDI values were not always reported in the reviewed literature; often, only the high molecular weight nature was emphasized.
Table 2: Thermal Properties of Phenylated Polyphenylenes
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) | Inherent Viscosity (dL/g) | Reference |
| Phenylated Polyphenylene | High (specific value not stated) | ~550 °C | - | [1] |
| Sulfonated Poly(phenylene) | High (specific value not stated) | >450 °C | 1.02 - 1.95 | [2] |
| Hyperbranched Polyphenylenes | >400 °C | 480 - 520 °C | - | [3] |
Table 3: Porosity Properties of Ultramicroporous Polyphenylenes
| Polymer System | Specific Surface Area (BET) | Pore Size | Reference |
| Hyperbranched Polyphenylene (from A4 + B2 monomers) | Up to 751 m²/g | ≤ 0.6 nm (ultramicroporous) | [3] |
| 2D/3D Porous Polyphenylenes | Up to 1553 m²/g | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Linear Phenylated Poly(p-phenylene)
This protocol is adapted from the synthesis of a high molecular weight poly(phenylene) via the Diels-Alder reaction of 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene and 1,4-diethynylbenzene[2].
Materials:
-
1,4-Bis(2,4,5-triphenylcyclopentadienone)benzene (bis-tetracyclone)
-
1,4-Diethynylbenzene
-
Diphenyl ether (solvent)
-
Argon gas (for inert atmosphere)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask (500 mL)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Vacuum line for freeze-pump-thaw degassing
-
Buchner funnel and filter paper
Procedure:
-
To the 500 mL Schlenk flask, add 1,4-bis(2,4,5-triphenylcyclopentadienone)benzene (50.0 g, 72.4 mmol) and 1,4-diethynylbenzene (9.13 g, 72.4 mmol).
-
Add diphenyl ether (250 mL) to the flask and cool the mixture in an ice bath until frozen.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
After the final thaw, place the flask under a positive pressure of argon.
-
Heat the reaction mixture to 180 °C with vigorous stirring. The deep purple color of the bis-tetracyclone should gradually fade as the polymerization proceeds.
-
Maintain the reaction at 180 °C for 24 hours. Periodically and carefully vent the flask to release the carbon monoxide byproduct to avoid over-pressurization.
-
After 24 hours, a viscous slurry should be present. Add a small amount of additional 1,4-diethynylbenzene (0.10 g, 0.8 mmol) to the mixture to ensure complete reaction of the cyclopentadienone end-groups.
-
Continue stirring at 180 °C for an additional 12 hours.
-
Allow the reaction mixture to cool to room temperature. The solution will be highly viscous.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol to remove any residual solvent and unreacted monomers.
-
Dry the polymer in a vacuum oven at 80 °C to a constant weight.
Protocol 2: Characterization of the Phenylated Poly(p-phenylene)
1. Molecular Weight Determination (Size Exclusion Chromatography - SEC):
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) at an appropriate concentration.
-
Analyze the solution using a high-temperature SEC system equipped with a refractive index or light scattering detector.
-
Use polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
Place a small sample (5-10 mg) of the dried polymer in a TGA pan.
-
Heat the sample from room temperature to 1000 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
3. Glass Transition Temperature (Differential Scanning Calorimetry - DSC):
-
Place a small sample (5-10 mg) of the dried polymer in a DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly.
-
Perform a second heating scan at a rate of 10-20 °C/min. The glass transition temperature (Tg) is observed as a step change in the heat flow.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraphenylcyclobutadiene Synthesis
Welcome to the technical support center for the synthesis of tetraphenylcyclobutadiene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low yield of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low yield in this compound synthesis?
The low yield in this compound synthesis is often attributed to several factors:
-
Inherent Instability: Cyclobutadiene and its derivatives are highly reactive and prone to decomposition or dimerization.
-
Side Reactions: The synthesis is often plagued by the formation of more stable byproducts, such as hexaphenylbenzene.
-
Reaction Conditions: The reaction is highly sensitive to parameters like temperature, solvent, and catalyst choice. Suboptimal conditions can significantly favor byproduct formation.
-
Reagent Purity: The purity of the starting materials, particularly the diphenylacetylene precursor, is crucial. Impurities can interfere with the desired reaction pathway.
Q2: What is the most common synthetic route to this compound, and what are its main challenges?
The most common route is the [2+2] cycloaddition (dimerization) of diphenylacetylene. The primary challenge of this method is controlling the reaction to favor the formation of the four-membered cyclobutadiene ring over the thermodynamically more stable six-membered hexaphenylbenzene ring, which forms via a [4+2] cycloaddition (Diels-Alder reaction).
Q3: How can I minimize the formation of hexaphenylbenzene?
Minimizing the formation of hexaphenylbenzene is key to improving the yield of this compound. Strategies include:
-
Catalyst Selection: The choice of catalyst is critical. While various catalysts can promote the dimerization of diphenylacetylene, some may also facilitate the trimerization to hexaphenylbenzene.
-
Temperature Control: High temperatures tend to favor the formation of the more stable hexaphenylbenzene. Therefore, it is essential to maintain the reaction at the lowest possible temperature that still allows for the desired cycloaddition to occur.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar, aprotic solvents are generally preferred. Some high-boiling point solvents like benzophenone have been used in the synthesis of hexaphenylbenzene at high temperatures and should be used with caution.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst | Ensure the catalyst is fresh and has been stored under the correct conditions. Consider activating the catalyst if required by the protocol. |
| Low reaction temperature | While high temperatures are to be avoided, the temperature must be sufficient for the reaction to proceed. Gradually increase the temperature in small increments to find the optimal balance. | |
| Impure starting materials | Purify the diphenylacetylene precursor before use. Recrystallization is a common method. | |
| The main product is hexaphenylbenzene | Reaction temperature is too high | Lower the reaction temperature. Monitor the reaction closely using techniques like TLC or GC-MS to track the formation of both the desired product and the byproduct. |
| Incorrect catalyst | Some catalysts, like certain palladium complexes, can promote the trimerization of alkynes.[1] Research and select a catalyst known to favor [2+2] cycloaddition for your specific substrate. | |
| Prolonged reaction time | Extended reaction times, especially at elevated temperatures, can lead to the conversion of the desired product into more stable byproducts. Optimize the reaction time by monitoring its progress. | |
| Difficulty in purifying the product | Co-elution of byproducts | Hexaphenylbenzene can be difficult to separate from this compound due to similar polarities. Use a high-resolution chromatography technique and consider a multi-step purification process. |
| Product decomposition on silica gel | This compound can be sensitive to acidic conditions. Consider using a neutral or basic chromatography support, such as neutral alumina, or passivating the silica gel with a suitable base before use. |
Data Presentation
The following table summarizes the reported yields for the synthesis of diphenylacetylene, a key precursor, and a this compound-cobalt complex, illustrating the typically low to moderate yields achieved in these related syntheses.
| Product | Starting Material | Key Reagents | Yield |
| Diphenylacetylene | trans-Stilbene | Bromine, Potassium Hydroxide, Ethanol | 66-69%[2] |
| (η⁵-methylcyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt | Methylcyclopentadienyl sodium, Diphenylacetylene | CoCl(PPh₃)₃ | 11-28%[2] |
Experimental Protocols
Synthesis of Diphenylacetylene from trans-Stilbene
This two-step protocol is a common method for preparing the diphenylacetylene precursor.
Step 1: Bromination of trans-Stilbene
-
Dissolve 45 g (0.25 mole) of trans-stilbene in 750 ml of ether in a 1-l three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
With vigorous stirring, add 13.8 ml (43 g; 0.27 mole) of bromine over 10 minutes.
-
Continue stirring for 1 hour after the addition is complete. A solid will precipitate.
-
Collect the solid product by filtration on a Büchner funnel and wash with ether until it is white. The expected yield of stilbene dibromide is 77–81%.[2]
Step 2: Dehydrohalogenation of Stilbene Dibromide
-
Prepare a solution of 90 g of potassium hydroxide in 150 ml of absolute ethanol in a 500-ml round-bottomed flask with a reflux condenser.
-
Cool the solution slightly and add the stilbene dibromide from the previous step in portions.
-
Reflux the mixture for 24 hours in an oil bath maintained at 130–140°C.
-
Pour the hot mixture into 750 ml of cold water.
-
Collect the crude diphenylacetylene by filtration and wash with 50 ml of water.
-
Dry the product over calcium chloride in a vacuum desiccator.
-
Recrystallize the crude product from 95% ethanol to obtain pure diphenylacetylene. The expected yield is 66–69% based on the initial amount of trans-stilbene.[2]
Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in this compound synthesis.
A flowchart for troubleshooting low yields in this compound synthesis.
Experimental Workflow for Diphenylacetylene Synthesis
This diagram outlines the key steps in the synthesis of the diphenylacetylene precursor.
A diagram illustrating the workflow for the synthesis of diphenylacetylene.
References
Technical Support Center: Managing Side-Product Formation in Tetraphenylcyclobutadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side-product formation during the synthesis of tetraphenylcyclobutadiene and its precursors.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Issue 1: Low Yield of Diphenylacetylene from trans-Stilbene
Possible Causes:
-
Incomplete Bromination: The initial bromination of trans-stilbene may not have gone to completion, leaving unreacted starting material.
-
Incomplete Dehydrohalogenation: The elimination of HBr from the intermediate stilbene dibromide is a critical step. Insufficiently strong base, low reaction temperature, or short reaction time can lead to incomplete conversion to diphenylacetylene.
-
Side-Reactions During Dehydrohalogenation: While less common, other base-mediated side-reactions can occur.
Troubleshooting Steps:
-
Verify Complete Bromination:
-
Use a slight excess of the brominating agent (e.g., pyridinium perbromide) to ensure full conversion of trans-stilbene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Optimize Dehydrohalogenation Conditions:
-
Base: Use a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol or triethylene glycol to facilitate the double dehydrohalogenation.
-
Temperature: Ensure the reaction temperature is high enough to drive the elimination. Literature procedures often call for temperatures around 190°C.[1]
-
Reaction Time: Allow for a sufficient reaction time for the elimination to go to completion.
-
-
Purification:
-
Recrystallization of the crude product from a suitable solvent (e.g., 95% ethanol) can effectively remove unreacted stilbene dibromide and other impurities.[2]
-
Issue 2: Low Yield and Impurities in Tetraphenylcyclopentadienone Synthesis
Possible Causes:
-
Incomplete Aldol Condensation: The base-catalyzed double aldol condensation between benzil and dibenzyl ketone may not proceed to completion.
-
Side-Reactions: The strong basic conditions can promote other reactions.
-
Poor Solubility of Reactants or Product: If the reactants do not dissolve sufficiently at the reaction temperature, the reaction rate will be slow. The product is often highly colored and insoluble, which can sometimes trap starting materials.
Troubleshooting Steps:
-
Ensure Proper Stoichiometry and Catalyst:
-
Use equimolar amounts of benzil and dibenzyl ketone.
-
Ensure the base catalyst (e.g., KOH) is of good quality and used in the correct amount.
-
-
Optimize Reaction Conditions:
-
Solvent: Ethanol is a commonly used solvent. Ensure enough is used to dissolve the reactants at reflux.
-
Temperature: Refluxing the reaction mixture is crucial to drive the condensation.
-
Reaction Time: While the product often precipitates quickly, allowing for a sufficient reflux time (e.g., 15-30 minutes) ensures the reaction goes to completion.[3]
-
-
Product Isolation and Purity:
-
The product is typically a deeply colored solid that precipitates from the reaction mixture. Washing the collected solid with cold ethanol can help remove soluble impurities.[3][4]
-
If significant impurities are present, recrystallization from a high-boiling solvent like triethylene glycol may be necessary.[3]
-
Issue 3: Significant Formation of Side-Products in this compound Cobalt Complex Synthesis
Possible Causes:
-
Dimerization of this compound: The highly reactive this compound intermediate can dimerize before it is trapped by the metal complex.
-
Alkyne Oligomerization: The starting alkyne (diphenylacetylene) can undergo oligomerization to form products like hexaphenylbenzene, especially at high temperatures.[5][6]
-
Formation of Cyclopentadienone Complexes: If there are oxygen sources or if the starting tetraphenylcyclopentadienone is used, cyclopentadienone complexes can form as side-products.[5]
-
Formation of Metallacyclopentadienes: These can be intermediates in the formation of both the desired cyclobutadiene complex and side-products.[5]
Troubleshooting Steps:
-
Control Reaction Stoichiometry:
-
Use a precise stoichiometry of the cobalt precursor and diphenylacetylene to favor the formation of the desired 1:1 complex.
-
-
Optimize Reaction Conditions to Minimize Side-Reactions:
-
Temperature: Carefully control the reaction temperature. While heat is often required, excessive temperatures can promote the formation of hexaphenylbenzene.
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that might lead to increased side-product formation.
-
Slow Addition: In some cases, slow addition of the alkyne to the cobalt precursor can help to maintain a low concentration of the alkyne and suppress oligomerization.
-
-
Purification:
-
Chromatographic methods (e.g., column chromatography) are often necessary to separate the desired this compound cobalt complex from side-products like hexaphenylbenzene and other organometallic species.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of (η⁴-tetraphenylcyclobutadiene)cobalt complexes?
A1: The most frequently encountered side-products include hexaphenylbenzene (from the trimerization of diphenylacetylene), cyclopentadienone complexes, and metallacyclopentadienes.[5] Dimerization of the free this compound can also occur.
Q2: How can I minimize the formation of hexaphenylbenzene?
A2: To minimize the formation of hexaphenylbenzene, it is crucial to control the reaction temperature and the concentration of diphenylacetylene. Running the reaction at the lowest effective temperature and, if possible, adding the diphenylacetylene slowly to the reaction mixture can reduce the rate of this side-reaction.
Q3: My yield of tetraphenylcyclopentadienone is consistently low. What should I check first?
A3: First, verify the quality of your starting materials, benzil and dibenzyl ketone. Ensure your base catalyst (e.g., potassium hydroxide) is not old or has absorbed significant amounts of atmospheric water and carbon dioxide. Also, confirm that you are achieving and maintaining a gentle reflux during the reaction. The reaction is a double aldol condensation, and insufficient heat can lead to incomplete reaction.[3][7]
Q4: Is the dimerization of this compound reversible?
A4: The dimerization of cyclobutadienes is generally a facile process. While the reverse [2+2] cycloreversion is thermally forbidden by the Woodward-Hoffmann rules for a concerted process, it can occur under certain conditions, such as photolysis or at very high temperatures, potentially proceeding through a diradical mechanism. However, for practical synthetic purposes, the dimerization is often considered a problematic and effectively irreversible side-reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on Diphenylacetylene Yield
| Parameter | Condition A | Condition B | Condition C |
| Base | KOH | NaOEt | t-BuOK |
| Solvent | Ethylene Glycol | Ethanol | THF |
| Temperature (°C) | 190 | 78 | 66 |
| Approx. Yield (%) | ~80-90% | ~50-60% | ~30-40% |
Note: These are representative yields based on typical laboratory procedures. Actual yields may vary.
Table 2: Common Side-Products and Their Identification
| Side-Product | Typical Identification Method(s) | Key Spectroscopic Features |
| Stilbene Dibromide | Melting Point, ¹H NMR | Presence of aliphatic C-H protons in NMR. |
| Hexaphenylbenzene | High Melting Point, Mass Spec. | Molecular ion peak corresponding to (C₆H₅)₆. |
| This compound Dimer | X-ray Crystallography, Mass Spec. | Molecular ion peak corresponding to (C₂₈H₂₀)₂. |
| Cyclopentadienone Complexes | IR, ¹³C NMR | Strong C=O stretch in IR, characteristic carbonyl peak in ¹³C NMR. |
Experimental Protocols
Protocol 1: Synthesis of Diphenylacetylene from trans-Stilbene
This two-step procedure involves the bromination of trans-stilbene followed by dehydrohalogenation.
Step 1: Bromination of trans-Stilbene
-
Dissolve trans-stilbene (1.0 eq) in glacial acetic acid by warming gently.
-
Add pyridinium perbromide (1.1 eq) to the solution in portions.
-
Heat the mixture on a steam bath for 10-15 minutes.
-
Cool the mixture in an ice bath to precipitate the stilbene dibromide.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
Dry the product, meso-1,2-dibromo-1,2-diphenylethane.
Step 2: Dehydrohalogenation of Stilbene Dibromide
-
In a round-bottom flask, add potassium hydroxide (4.0 eq) to ethylene glycol.
-
Heat the mixture to dissolve the KOH.
-
Add the stilbene dibromide from Step 1 to the hot basic solution.
-
Heat the reaction mixture to around 190°C for 20-30 minutes.[1]
-
Cool the reaction mixture to room temperature and then add water to precipitate the crude diphenylacetylene.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from 95% ethanol to obtain pure diphenylacetylene.[2][8]
Protocol 2: Synthesis of Tetraphenylcyclopentadienone
This procedure is a base-catalyzed double aldol condensation.[4][9]
-
In a round-bottom flask, combine benzil (1.0 eq), dibenzyl ketone (1.0 eq), and absolute ethanol.
-
Heat the mixture to reflux to dissolve the solids.
-
Prepare a solution of potassium hydroxide (0.2 eq) in a small amount of ethanol.
-
Add the ethanolic KOH solution dropwise to the refluxing mixture. A deep purple color should develop, and a precipitate will form.
-
Continue to reflux for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold 95% ethanol until the filtrate is colorless.
-
Dry the purified tetraphenylcyclopentadienone.
Visualizations
Caption: Synthetic pathway to this compound cobalt complex and major side-products.
Caption: Troubleshooting workflow for low product yield in organic synthesis.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. people.wou.edu [people.wou.edu]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Tetraphenylcyclobutadiene Cobalt Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetraphenylcyclobutadiene cobalt complexes. The information provided is intended to help overcome common challenges encountered during the purification of these often air-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound cobalt complexes?
The main challenges stem from the air-sensitivity of many organometallic cobalt complexes and potential thermal instability.[1][2] This necessitates the use of inert atmosphere techniques, such as a Schlenk line or a glovebox, to prevent decomposition and the formation of oxides.[1][3] Additionally, achieving high purity can be difficult due to the presence of side-products from the synthesis, which may have similar properties to the desired complex.[4][5]
Q2: What are the most common purification techniques for these complexes?
The most frequently employed purification methods are column chromatography and recrystallization.[1][4][5] The choice between these techniques depends on the scale of the reaction, the nature of the impurities, and the stability of the complex. For air-sensitive compounds, these procedures must be adapted for an inert atmosphere.[6][7]
Q3: How can I determine the purity of my this compound cobalt complex?
Purity is typically assessed using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for identifying impurities.[4][5] Mass spectrometry can confirm the molecular weight of the desired product.[4][5] For crystalline solids, melting point analysis can also be a useful indicator of purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after purification | Decomposition of the complex: The compound may be sensitive to air, moisture, light, or heat. | - Ensure all purification steps are performed under a strict inert atmosphere (N₂ or Ar).[1][3] - Use degassed solvents.[3][6] - Protect the complex from light by wrapping flasks in aluminum foil. - Avoid excessive heating during solvent removal. |
| Inappropriate solvent selection for chromatography: The eluent may have too high or too low polarity, leading to poor separation or irreversible adsorption on the stationary phase. | - Perform small-scale analytical Thin Layer Chromatography (TLC) first to determine an optimal solvent system. - A non-polar/polar solvent mixture (e.g., hexanes/ethyl acetate or toluene/diethyl ether) is a common starting point. | |
| Product remains on the column: The complex may be strongly adsorbing to the stationary phase (e.g., silica or alumina). | - Consider using a less polar stationary phase. - A small amount of a more polar solvent or a coordinating solvent (like THF) can be added to the eluent to aid desorption, but be cautious of potential reactions. | |
| Persistent impurities in the final product | Co-elution during chromatography: Impurities may have similar polarity to the product. | - Optimize the chromatographic conditions by using a shallower solvent gradient or a different stationary phase. - Consider an alternative purification method, such as recrystallization. |
| Incomplete reaction: Starting materials may be present in the crude product. | - Monitor the reaction progress by TLC or NMR to ensure completion. | |
| Formation of hard-to-remove side-products: The synthesis may yield isomers or other closely related compounds.[4][5] | - Recrystallization may be more effective than chromatography for removing isomeric impurities. | |
| Color change or degradation of the sample during storage | Exposure to air or moisture: The complex is likely air-sensitive. | - Store the purified complex under an inert atmosphere in a sealed container, preferably in a freezer. |
Quantitative Data Summary
The following table summarizes yield data for a this compound cobalt complex as reported in the literature.
| Complex | Synthesis Method | Purification Method | Reported Yield | Reference |
| (η⁴-Tetraphenylcyclobutadiene)-(η⁵-pentaphenylcyclopentadienyl)-cobalt | One-pot reaction from C₅Ph₅Br, n-BuLi, [CoCl(PPh₃)₃], and diphenylethyne | Chromatographic workup | ~12% | [4][5] |
Experimental Protocols
Principle of Column Chromatography for Air-Sensitive Complexes:
Standard column chromatography can be adapted for air-sensitive compounds by preventing exposure of the stationary phase and the sample to the atmosphere.
-
Column Packing: The column is packed with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in a non-polar solvent under a flow of inert gas.
-
Sample Loading: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column using a cannula or a syringe under a positive pressure of inert gas.
-
Elution: The column is eluted with a pre-determined solvent system, and fractions are collected in Schlenk flasks. The top of the column is maintained under a positive pressure of inert gas throughout the process.
-
Solvent Removal: The solvent from the desired fractions is removed under vacuum to yield the purified complex.[6]
Principle of Recrystallization for Air-Sensitive Complexes:
Recrystallization under an inert atmosphere is a powerful technique for purifying crystalline solids.
-
Solvent Selection: A suitable solvent or solvent system is one in which the complex is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: The crude product is placed in a Schlenk flask and dissolved in a minimal amount of the hot, degassed solvent under an inert atmosphere.
-
Filtration (optional): If insoluble impurities are present, the hot solution can be filtered through a cannula with a filter frit into a second pre-warmed Schlenk flask.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer to induce crystallization.
-
Isolation: The crystals are isolated by filtration using a Schlenk filter stick or by decanting the supernatant via cannula.[6] The crystals are then washed with a small amount of cold, degassed solvent and dried under vacuum.
Visualizations
Caption: Workflow for the purification of this compound cobalt complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Sterically Hindered Tetraphenylcyclobutadiene Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of sterically hindered tetraphenylcyclobutadiene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of a this compound-metal complex is resulting in a very low yield. What are the common causes?
A1: Low yields are a significant challenge in the synthesis of these sterically demanding compounds. Several factors can contribute:
-
Steric Congestion: The primary cause is often the extreme steric hindrance from the phenyl groups. This bulkiness can impede the necessary oxidative coupling of the alkyne precursors (e.g., diphenylacetylene) at the metal center, slowing down the reaction and favoring side reactions. For instance, the synthesis of a highly hindered pentaphenylcyclopentadienyl this compound cobalt complex, [Co(C₅Ph₅)(C₄Ph₄)], results in a yield of only about 12% due to this issue.[1][2]
-
Side Reactions: The high temperatures often required can promote competing reactions. A common side product is the thermodynamically stable hexaphenylbenzene, formed via alkyne trimerization.[1][3] Other undesired products, such as cyclopentadienone complexes, can also form, further reducing the yield of the target compound.[3]
-
Catalyst Deactivation: The active catalyst, often a cobalt or palladium complex, can decompose or be consumed in off-cycle reactions, particularly under prolonged heating.
-
Incomplete Reaction: Due to steric hindrance, the reaction may not go to completion. Check for the presence of starting materials (e.g., diphenylacetylene) in your crude product via NMR or TLC.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Avoid excessively high temperatures or long reaction times to minimize the formation of hexaphenylbenzene. Monitor the reaction progress closely.
-
Use a More Reactive Catalyst Precursor: Some protocols suggest using more labile catalyst precursors that can activate at lower temperatures.
-
Consider an Alternative Synthetic Route: If a one-pot synthesis from a metal halide, cyclopentadienyl source, and diphenylacetylene is failing, consider a two-step approach. For example, pre-forming a catalyst like [Co(C₅Ph₅)(PPh₃)₂] before the addition of the alkyne might offer better control.[1]
Q2: I'm observing significant amounts of hexaphenylbenzene in my crude product. How can I minimize this?
A2: The formation of hexaphenylbenzene is a common competing pathway in the metal-catalyzed [2+2+2] cyclotrimerization of diphenylacetylene.
-
Control Stoichiometry: Ensure the stoichiometry of your reactants is precise. An excess of diphenylacetylene can favor the trimerization pathway.
-
Reaction Conditions: As mentioned above, lower temperatures and shorter reaction times are generally preferred.
-
Catalyst Choice: The choice of metal and ligands can influence the selectivity between [2+2] cycloaddition (forming the cyclobutadiene complex) and [2+2+2] cyclotrimerization. Some cobalt systems are known to catalyze both pathways.[4][5]
Q3: Purification of my final product is difficult, and I'm struggling to get a clean sample. What methods are effective?
A3: Purifying these compounds is challenging due to their air sensitivity and the presence of similarly soluble byproducts.
-
Chromatography under Inert Atmosphere: Standard aerobic column chromatography is often not feasible. Use a modified flash chromatography setup that maintains an inert atmosphere throughout the packing, loading, and elution process.
-
Recrystallization: This is a powerful technique for these compounds. Finding the right solvent system is key. For this compound palladium bromide, a procedure involves dissolving the crude complex in dichloromethane and allowing it to crystallize, followed by boiling in benzene to remove solvated molecules.[6]
-
Washing/Trituration: If the byproduct (e.g., hexaphenylbenzene) has significantly different solubility, it can sometimes be removed by washing/triturating the crude solid with a suitable solvent (like benzene) in which the desired product is sparingly soluble.[6]
Quantitative Data Summary
The yield of sterically hindered this compound complexes is highly dependent on the specific substituents and the chosen synthetic method. The data below illustrates typical yields for different metal complexes.
| Target Compound | Metal Center | Starting Materials | Reported Yield | Reference |
| [Co(C₅Ph₅)(C₄Ph₄)] | Cobalt | C₅Ph₅Br, n-BuLi, [CoCl(PPh₃)₃], Diphenylacetylene | ~12% | [1] |
| [(C₅H₄Cl)Co(C₄Ph₄)] | Cobalt | [CoCl(PPh₃)₃], Tl(C₅H₄Cl), Diphenylacetylene | ~20% | [7] |
| [(Ph₄C₄)PdCl]₂ (from intermediate) | Palladium | Na₂[PdCl₄], Diphenylacetylene | 92% | [6] |
| Substituted [(η⁵-Cp)Co(η⁴-C₄Ph₄)] Derivatives | Cobalt | Substituted Na[Cp], CoCl(PPh₃)₃, Diphenylacetylene | 11% - 28% |
Detailed Experimental Protocols
Protocol 1: Synthesis of a this compound Palladium Halide Complex[6]
This method provides a high-yield route to a common palladium precursor.
-
Preparation of Intermediate (A):
-
Dissolve sodium chloropalladite (Na₂[PdCl₄]) (5.0 g) and diphenylacetylene (6.1 g) in ethanol (200 ml) and water (25 ml).
-
Heat the mixture under reflux for 6 hours. The solution will turn from dark red-brown to a pale orange-yellow, with the precipitation of a yellow solid.
-
Cool the mixture to room temperature and filter off the yellow precipitate.
-
Wash the solid with water, then ethanol, and finally with light petroleum.
-
Dry the product under vacuum. Yield: 9.4 g (92%) .
-
-
Conversion to this compound Palladium Bromide (B):
-
Dissolve the intermediate complex (A) (10.0 g) in chloroform (210 ml).
-
Pass anhydrous hydrogen bromide gas through the solution for 20 minutes.
-
The product will begin to crystallize. Precipitate the remaining product by adding light petroleum (b.p. 30-60 °C).
-
Collect the crude, solvated solid (10.4 g).
-
To remove hexaphenylbenzene and chloroform of crystallization, boil the crude product in benzene (100 ml) for 30 minutes.
-
Filter the hot solution to obtain the pure this compound palladium bromide. Yield: 9.4 g (82%) .
-
Protocol 2: One-Pot Synthesis of a Highly Hindered Cobalt Complex [Co(C₅Ph₅)(C₄Ph₄)][1][2]
This protocol illustrates a more challenging synthesis where steric hindrance leads to a low yield. All steps must be performed under a strict inert atmosphere (e.g., Argon) using Schlenk techniques.
-
In-situ Reagent Preparation:
-
In a Schlenk flask, dissolve bromopentaphenylcyclopentadiene (C₅Ph₅Br) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyl lithium (n-BuLi) dropwise to form lithium pentaphenylcyclopentadienide.
-
In a separate Schlenk flask, prepare a solution of tris(triphenylphosphine)cobalt(I) chloride ([CoCl(PPh₃)₃]) in toluene.
-
-
Reaction:
-
Add the toluene solution of [CoCl(PPh₃)₃] to the freshly prepared lithium pentaphenylcyclopentadienide solution at -78 °C. This is expected to form the intermediate [Co(C₅Ph₅)(PPh₃)₂].
-
Do not isolate the intermediate. Add solid diphenylacetylene (tolane) to the reaction mixture.
-
Allow the mixture to warm to room temperature, then heat under reflux.
-
-
Workup and Purification:
-
After the reaction is complete (monitor by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Subject the crude residue to column chromatography under an inert atmosphere. Note: significant side products are expected, which may co-elute or be difficult to separate.
-
Isolate the fraction containing the desired product. Yield: ~12% .
-
Visualized Workflows and Guides
Below are diagrams illustrating a general experimental workflow and a troubleshooting guide for low-yield reactions.
Caption: General workflow for the synthesis of air-sensitive cyclobutadiene complexes.
Caption: Troubleshooting flowchart for low-yield synthesis reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for cobalt-catalyzed cyclotrimerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cobalt-catalyzed cyclotrimerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common cobalt catalysts used for cyclotrimerization?
A1: A variety of cobalt complexes are effective catalysts for [2+2+2] cycloaddition reactions. Cyclopentadienyl cobalt complexes (CpCo) have been extensively studied and are known for their efficiency. Other common precatalysts include cobalt(II) halides (e.g., CoCl₂, CoBr₂, CoI₂) often activated in situ, and complexes with specific ligands like diimines or phosphines. The choice of catalyst can significantly influence reactivity and selectivity. For instance, polymer-supported cobalt catalysts have been developed for improved reusability and regioselectivity.[1][2]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent can have a profound impact on the yield and selectivity of cobalt-catalyzed cyclotrimerization. For example, in the cyclotrimerization of phenylacetylene using a P4VP-CoCl₂ catalyst, xylene was found to be a superior solvent, affording a 66% yield, compared to toluene (40% yield) or DMF (trace amounts).[1][2] In other systems, acetonitrile has been shown to favor the cyclotrimerization process, particularly when using a diimine cobalt bromide complex.[3] The choice of solvent can influence catalyst solubility, stability, and the reaction pathway.
Q3: What is the typical regioselectivity observed in the cyclotrimerization of unsymmetrical alkynes?
A3: The cyclotrimerization of unsymmetrical alkynes can lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene isomers. Often, transition-metal-catalyzed cyclotrimerizations yield the 1,2,4-substituted isomer as the major product.[1][2] However, specific catalyst systems, particularly those employing bulky ligands or heterogeneous catalysts, can favor the formation of the 1,3,5-isomer due to steric hindrance.[1][2] For instance, a polymer-supported P4VP-CoCl₂ catalyst has demonstrated high regioselectivity for 1,3,5-triarylbenzenes.[1]
Q4: Can cobalt catalysts be recycled and reused?
A4: Yes, catalyst reusability is a significant advantage of certain cobalt catalyst systems, particularly heterogeneous catalysts. For example, a polymer-supported P4VP-CoCl₂ catalyst was recovered and reused for multiple cycles with only a slight decrease in product yield.[1][2] The ability to recycle the catalyst is economically and environmentally beneficial, especially for large-scale synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of the desired trimer. What are the potential causes and how can I improve the yield?
A: Low yields in cobalt-catalyzed cyclotrimerization can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Activation: Many cobalt(II) precatalysts require reduction to the active cobalt(I) species. Ensure that the appropriate reducing agent (e.g., zinc, NaBEt₃H) is used and that the reaction conditions are suitable for catalyst activation.[3][4] Control experiments without the reducing agent or the cobalt precatalyst can confirm their necessity.[4]
-
Reaction Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, excessively high temperatures (e.g., 120°C in some systems) may lead to catalyst instability and decomposition, thereby reducing the yield.[4] It is advisable to screen a range of temperatures to find the optimal balance.
-
Solvent and Reagent Purity: The presence of impurities, particularly water or oxygen, can deactivate the catalyst. Ensure that solvents and reagents are thoroughly dried and degassed. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Ligand Effects: The choice of ligand can significantly impact catalyst activity. Bulky phosphine ligands may inhibit catalysis, while other ligands are essential for reactivity.[4] If using a ligand, ensure its purity and appropriate stoichiometry.
-
Substrate Compatibility: Some substrates may be inherently less reactive or prone to side reactions. Consider if the electronic or steric properties of your alkyne are hindering the reaction.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of 1,2,4- and 1,3,5-isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge. The following strategies can be employed to favor the formation of a single isomer:
-
Steric Hindrance: Employing bulky ligands on the cobalt catalyst can sterically disfavor the formation of the more crowded 1,2,4-isomer, thus increasing the selectivity for the 1,3,5-isomer.[1][2] Polymer-supported catalysts can also provide a sterically hindered environment.[1][2]
-
Catalyst System: The choice of the entire catalyst system, including the cobalt source, ligand, and any additives, is critical. For instance, a diimine cobalt bromide complex in acetonitrile has been shown to produce 1,2,4-triphenylbenzene with excellent regioselectivity (95:5).[3]
-
Solvent Effects: The solvent can influence the transition states leading to different isomers. It is recommended to screen a variety of solvents to determine the optimal medium for the desired regioselectivity.
Problem 3: Catalyst Deactivation
Q: The reaction starts well but then stalls before completion, suggesting catalyst deactivation. What could be the cause and how can I prevent it?
A: Catalyst deactivation can occur through various mechanisms. Consider the following points:
-
Formation of Stable Complexes: The catalyst can be deactivated by the formation of stable, inactive complexes, such as η⁴-complexes with the product or starting materials.[5]
-
Oligomerization: In some cases, the active catalyst may oligomerize into less active or inactive clusters.[6]
-
Reaction Conditions: As mentioned, excessively high temperatures can lead to catalyst decomposition.[4] The presence of impurities can also poison the catalyst. Maintaining strict inert and anhydrous conditions is essential.
-
Additives: In some cases, additives can stabilize the catalyst. For example, the use of dimethyl phthalate has been shown to improve catalyst performance and allow for lower catalyst loadings.[6]
Data Presentation
Table 1: Effect of Solvent on the Cyclotrimerization of Phenylacetylene
| Entry | Solvent | Yield (%) |
| 1 | Xylene | 66 |
| 2 | Toluene | 40 |
| 3 | DMF | Trace |
Reaction conditions: Phenylacetylene, P4VP-CoCl₂ catalyst, DIPEA, 150°C, 24h, N₂ atmosphere.[1]
Table 2: Influence of Temperature on Reaction Conversion
| Entry | Temperature (°C) | Conversion after 24h (%) |
| 1 | 80 | 97 |
| 2 | 100 | 99 |
| 3 | 120 | Decreased Activity |
Reaction conditions: Benzylacetylene, Cobalt precatalyst, NaBEt₃H, C₆D₆.[4]
Experimental Protocols
General Protocol for Cobalt-Catalyzed Cyclotrimerization of Aryl Alkynes
This protocol is a representative example based on the use of a heterogeneous polymer-supported cobalt catalyst.[1]
-
Catalyst Preparation: A methanol solution of poly(4-vinylpyridine) (P4VP) is treated with an aqueous solution of CoCl₂ at room temperature for 6 hours. The resulting blue precipitate (P4VP-CoCl₂) is collected, washed, and dried.
-
Reaction Setup: A reaction vessel is charged with the aryl alkyne (1.0 mmol), the P4VP-CoCl₂ catalyst (e.g., 0.033 mol %), and a suitable solvent (e.g., xylene).
-
Addition of Base: A base, such as DIPEA (diisopropylethylamine), may be added (e.g., 6.5 mol %).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 150°C) under an inert nitrogen atmosphere and stirred for a specified time (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, the catalyst can be recovered by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired triarylbenzene.
Visualizations
Caption: A general experimental workflow for cobalt-catalyzed cyclotrimerization reactions.
Caption: A logical workflow for troubleshooting low yields in cyclotrimerization reactions.
References
- 1. Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 5. Alkyne trimerisation - Wikipedia [en.wikipedia.org]
- 6. epub.jku.at [epub.jku.at]
Technical Support Center: Air-Sensitive Tetraphenylcyclobutadiene Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and studying air-sensitive tetraphenylcyclobutadiene complexes.
Frequently Asked Questions (FAQs)
Q1: What are the general precautions for handling air-sensitive this compound complexes?
A1: These complexes are susceptible to decomposition in the presence of oxygen and moisture. Therefore, all manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using standard air-free techniques like a Schlenk line or a glovebox.[1][2][3][4][5][6] All glassware must be rigorously dried in an oven or by flame-drying under vacuum before use. Solvents must be thoroughly dried and degassed prior to use.
Q2: Which solvents are suitable for dissolving this compound complexes?
A2: Chlorinated solvents like dichloromethane and chloroform are commonly used for dissolving and reacting these complexes.[7] Toluene and tetrahydrofuran (THF) are also used in their synthesis.[2][8] The choice of solvent will depend on the specific complex and the intended application. It is crucial that the solvent is anhydrous and deoxygenated.
Q3: How can I purify my this compound complex?
A3: Recrystallization under an inert atmosphere is a common and effective purification method.[7] This typically involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. Filtration of the resulting crystals should be performed using air-free techniques, such as a cannula with a filter or a Schlenk filter.[2][3] Column chromatography under an inert atmosphere can also be employed for purification.
Q4: What are some common analytical techniques to characterize these complexes?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the complex and assessing its purity. Samples for NMR should be prepared in deuterated solvents under an inert atmosphere.[8]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation.
-
Mass Spectrometry: Can be used to determine the molecular weight and fragmentation pattern of the complex.[8]
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrational modes, such as those of carbonyl ligands in iron complexes.
Q5: How should I store my air-sensitive this compound complex?
A5: Solid, purified complexes should be stored in a sealed container, such as a Schlenk flask or a vial with a Teflon-lined cap, under a positive pressure of an inert gas. For long-term storage, it is recommended to keep the container in a freezer inside a glovebox to minimize thermal and photochemical decomposition.
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Impure or wet starting materials and solvents. 3. Leak in the reaction setup allowing air/moisture contamination. | 1. Monitor the reaction by TLC or NMR to determine the optimal reaction time. Adjust the temperature as per the literature protocol. 2. Ensure all reagents are pure and solvents are properly dried and degassed. 3. Check all joints and septa for a proper seal. Use high-vacuum grease for ground glass joints. |
| Product decomposes during workup | 1. Exposure to air or moisture during filtration or solvent removal. 2. Use of protic solvents (e.g., ethanol) for washing or recrystallization can lead to decomposition.[7] 3. Overheating during solvent removal. | 1. Perform all workup procedures under a strict inert atmosphere using Schlenk techniques or a glovebox. 2. Use anhydrous, aprotic solvents for all washing and recrystallization steps. 3. Remove solvent under reduced pressure at or below room temperature. |
| Difficulty in crystallizing the product | 1. Solution is not sufficiently saturated. 2. Presence of impurities inhibiting crystal growth. 3. Cooling the solution too quickly. | 1. Slowly evaporate some of the solvent under a gentle stream of inert gas to increase the concentration. 2. Attempt to further purify the crude product by column chromatography before recrystallization. 3. Allow the solution to cool to room temperature slowly before placing it in a freezer. |
| Presence of hexaphenylbenzene as a byproduct in palladium complex synthesis | This is a known byproduct in the synthesis of this compound palladium bromide.[7] | Boil the crude product with benzene for about 30 minutes. Hexaphenylbenzene is soluble in hot benzene, while the desired palladium complex is not, allowing for its removal by filtration.[7] |
| Formation of desoxybenzoin in palladium complex synthesis | This can occur under certain reaction conditions, particularly with prolonged heating.[7] | Optimize the reaction time and temperature to minimize the formation of this byproduct. A two-step synthesis via an intermediate complex may give a cleaner product.[7] |
Stability & Handling Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solid complex changes color (e.g., from yellow to brown/black) | 1. Slow decomposition due to trace amounts of oxygen or moisture in the storage container. 2. Photodecomposition from exposure to light. | 1. Ensure the storage container is properly sealed under a positive pressure of a high-purity inert gas. Store in a glovebox if possible. 2. Wrap the storage container in aluminum foil to protect it from light. |
| NMR spectrum shows broad signals or the appearance of new peaks over time | 1. Decomposition of the complex in the NMR solvent. 2. Paramagnetic impurities formed due to decomposition. | 1. Use freshly dried and degassed deuterated solvents. Acquire the spectrum immediately after sample preparation. 2. If decomposition is suspected, re-purify the sample before analysis. |
| Inconsistent results in catalytic reactions | 1. Partial decomposition of the complex, leading to a lower concentration of the active catalyst. 2. Inhibition of the catalyst by impurities introduced from substrates or solvents. | 1. Use freshly prepared or recently purified complex for catalytic runs. 2. Ensure all substrates and solvents are of high purity and are properly dried and degassed. |
Quantitative Stability Data
Quantitative data on the thermal and solution-state stability of many this compound complexes are not extensively reported in the literature. However, qualitative observations provide some guidance.
| Complex Type | Thermal Stability | Solution Stability |
| (Ph₄C₄)PdX₂ (X = Cl, Br) | The dichloro complex is reported to decompose at its melting point of 181°C.[7] Generally stable as solids at room temperature in an inert atmosphere. | Susceptible to decomposition in solution, especially in the presence of air and moisture. The rate of decomposition is solvent-dependent. |
| (Ph₄C₄)NiBr₂ | Solid is expected to be reasonably stable at room temperature under inert gas. | Solutions are sensitive to air and moisture. The lability of nickel(II) complexes can lead to faster ligand exchange and decomposition compared to palladium analogues.[4] |
| (Ph₄C₄)Fe(CO)₃ | The parent (C₄H₄)Fe(CO)₃ is a pale yellow oil, suggesting moderate thermal stability.[4][9] Tetraphenyl substitution likely increases thermal stability. | Relatively stable in deoxygenated solvents. However, it is susceptible to oxidative decomplexation by reagents like ceric ammonium nitrate, indicating sensitivity to strong oxidizing agents.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of (η⁴-Tetraphenylcyclobutadiene)palladium(II) Bromide[7]
This is a two-step procedure involving the synthesis of an intermediate complex followed by conversion to the final product.
Step 1: Synthesis of the Intermediate Complex A
-
In a Schlenk flask under an inert atmosphere, dissolve sodium chloride (2.5 g) and palladium(II) chloride (3.75 g) in hot water (25 mL).
-
Filter the hot solution into a solution of diphenylacetylene (tolan) (8.25 g) in ethanol (130 mL).
-
Stir the resulting solution at 25°C for 1 hour.
-
Collect the precipitated yellow-brown crystals by filtration under inert atmosphere.
-
Concentrate the mother liquor to obtain a second crop of the crude intermediate complex.
-
Purify the combined solids by dissolving in dichloromethane, filtering to remove sodium chloride, and recrystallizing from dichloromethane/ethanol to yield orange-red prisms of the intermediate complex.
Step 2: Conversion to (Ph₄C₄)PdBr₂
-
In a Schlenk flask, dissolve the intermediate complex (10.0 g) in chloroform (210 mL).
-
Bubble anhydrous hydrogen bromide gas through the solution for 20 minutes.
-
The product will begin to crystallize. Precipitate the remaining product by adding light petroleum.
-
Collect the crude solid by filtration.
-
To remove impurities such as hexaphenylbenzene, boil the crude product in benzene (100 mL) for 30 minutes.
-
Filter the hot suspension to obtain the pure this compound palladium bromide as a solid.
Protocol 2: Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl[4][9]
Caution: Iron pentacarbonyl and diiron nonacarbonyl are toxic. Benzene is a carcinogen. This procedure should be performed in a well-ventilated fume hood.
-
In a three-necked flask equipped with a condenser and a mechanical stirrer under a nitrogen atmosphere, add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL).
-
Add diiron nonacarbonyl (25 g) and heat the mixture to 50-55°C with stirring.
-
Add additional portions of diiron nonacarbonyl (8 g each) at approximately 15-minute intervals, as the evolution of carbon monoxide subsides. Continue until a total of about 140 g of diiron nonacarbonyl has been added and gas evolution ceases.
-
Stir the reaction mixture for an additional hour at 50°C.
-
Cool the mixture and filter it through Celite under an inert atmosphere to remove insoluble residues.
-
Wash the residue with benzene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The residual liquid is then distilled under reduced pressure using an efficient fractionating column to first remove benzene and any remaining iron pentacarbonyl.
-
The product, cyclobutadieneiron tricarbonyl, is collected as a pale yellow oil.
Protocol 3: Recrystallization of an Air-Sensitive Complex[3][6]
-
In a glovebox or on a Schlenk line, place the crude, solid complex in a Schlenk flask.
-
Add a minimal amount of a suitable, hot, anhydrous, and degassed solvent to just dissolve the solid.
-
If any insoluble impurities are present, filter the hot solution through a cannula packed with Celite or glass wool into a clean Schlenk flask.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator, and then in a freezer to maximize crystal formation.
-
Once crystallization is complete, isolate the crystals by filtration under an inert atmosphere. This can be done by inverting the flask and using a filter cannula to remove the mother liquor.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the crystals under high vacuum.
Signaling Pathways and Experimental Workflows
Proposed Degradation Pathway of a this compound Metal Complex
The following diagram illustrates a plausible degradation pathway for a generic this compound metal complex in the presence of air (oxygen and water). The exact mechanism and products can vary depending on the metal and other ligands.
Proposed degradation of a this compound complex.
Experimental Workflow for Synthesis and Purification
This workflow outlines the general steps for the synthesis and purification of an air-sensitive this compound complex.
General workflow for synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cyclobutadieneiron tricarbonyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of tricarbonyl[η4-6-exo-(triphenylphosphino)cyclohepta-2,4-dien-1-one]iron(0) tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
troubleshooting ambiguous NMR spectra of tetraphenylcyclobutadiene compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous NMR spectra of tetraphenylcyclobutadiene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do the phenyl proton signals in my spectrum appear broad and poorly resolved?
Broadening of phenyl signals is a common observation for these compounds and can be attributed to several factors:
-
Chemical Exchange/Dynamic Processes: The phenyl groups on the cyclobutadiene ring may have restricted rotation. If the rate of this rotation is on the NMR timescale, it can lead to significant peak broadening. This is often temperature-dependent.
-
Poor Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample, resulting in broad peaks.
-
Paramagnetic Impurities: The presence of paramagnetic species, even in trace amounts, can cause severe line broadening. This is particularly relevant for metal complexes, such as those containing cobalt, which may exist in paramagnetic states.
-
High Concentration: Overly concentrated samples can sometimes lead to broadening due to bimolecular interactions or aggregation.
-
Poor Shimming: An improperly shimmed magnet will result in a non-homogenous magnetic field, causing all peaks in the spectrum to be broad.
Q2: I am seeing unexpected signals in my ¹H or ¹³C NMR spectrum. What could they be?
Unexpected signals typically arise from impurities from the synthesis or subsequent decomposition. Consider the following possibilities:
-
Starting Materials: Unreacted starting materials, such as diphenylacetylene, are a common source of extra peaks.
-
Solvent Impurities: Residual non-deuterated solvent or impurities within the deuterated solvent can appear. For example, the peak for CHCl₃ in CDCl₃ appears at 7.26 ppm.
-
Oxidation/Decomposition Products: this compound compounds can be sensitive to air and may oxidize. A common oxidation product is tetraphenylcyclopentadienone.
-
Side Products: The synthesis of this compound complexes can sometimes yield intermediates or side products like cobaltacyclopentadiene complexes.
Q3: What are the typical NMR chemical shift ranges for this compound complexes?
The chemical shifts are highly dependent on the specific complex, particularly the metal center and other ligands. For (η⁴-tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt type complexes, the phenyl protons often appear as multiplets in the aromatic region.
The table below summarizes approximate chemical shift ranges. Note that these can vary significantly based on substituents and the solvent used.
| Nucleus | Group | Approximate Chemical Shift (ppm) | Notes |
| ¹H | Phenyl Protons (C₄Ph₄) | 6.7 - 7.4 | Often complex multiplets. Can be broad due to dynamic exchange. |
| ¹H | Cyclopentadienyl Protons (Cp) | 4.8 - 5.0 | Typically a sharp singlet, but can be shifted by substituents on the ring. |
| ¹³C | Phenyl Carbons (C₄Ph₄) | 125 - 137 | Multiple signals expected for ipso, ortho, meta, and para carbons. |
| ¹³C | Cyclobutadiene Ring Carbons | 75 - 85 | These carbons are significantly shielded by the metal coordination. |
| ¹³C | Cyclopentadienyl Ring Carbons | 80 - 85 | Typically one signal for an unsubstituted Cp ring. |
Q4: My compound contains a cobalt center. Could this be the source of my NMR issues?
Yes. Cobalt complexes can exist in different oxidation states and spin states. While Co(I) complexes (d⁸) are typically diamagnetic and give sharp NMR signals, Co(II) (d⁷) and some Co(III) (d⁶) complexes can be paramagnetic. Paramagnetic compounds have unpaired electrons that cause very rapid nuclear relaxation, leading to extremely broad or even unobservable NMR signals. If you suspect you have a paramagnetic species, techniques other than NMR, such as EPR spectroscopy or magnetic susceptibility measurements (Evans method), may be more suitable for characterization.
Troubleshooting Guides
Guide 1: Resolving Broad or Complicated Signals
Broad signals often obscure the true structure and multiplicity of peaks. The following workflow and protocol can help resolve these issues.
Troubleshooting Workflow for Ambiguous NMR Spectra
Caption: A flowchart for troubleshooting common issues in NMR spectra.
Protocol: Variable Temperature (VT) NMR for Studying Dynamic Exchange
If chemical exchange is suspected to be the cause of peak broadening, VT NMR is the most effective tool for diagnosis. By changing the temperature, you can alter the rate of the dynamic process (e.g., phenyl ring rotation).
-
Heating the sample increases the rate of exchange. If the peaks sharpen, it indicates you are moving into the "fast exchange" regime, where the NMR detects an average of the conformations.
-
Cooling the sample slows the rate of exchange. This can "freeze out" the individual conformations, leading to the appearance of multiple sharp signals in the "slow exchange" regime.
Detailed Methodology:
-
Sample Preparation:
-
Ensure your compound is dissolved in a solvent with a suitable boiling and freezing point for the intended temperature range (e.g., toluene-d₈ or THF-d₈ are good for low temperatures).
-
Use an appropriate NMR tube (Class A glass) that can withstand temperature changes to avoid tube fracture.
-
The sample must be homogeneous and free of particulate matter.
-
-
Instrument Setup:
-
Select a starting temperature (usually room temperature) and acquire a standard ¹H NMR spectrum to serve as a baseline.
-
Gradually increase or decrease the temperature in increments (e.g., 10-20°C).
-
Allow the sample temperature to fully equilibrate at each new setpoint before acquiring a spectrum. This can take 10-20 minutes.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at each temperature point.
-
Observe the changes in the line shape of the broad signals. Look for sharpening, splitting (decoalescence), or the merging of peaks (coalescence).
-
-
Analysis:
-
By analyzing the spectra at different temperatures, you can confirm if a dynamic process is occurring. The temperature at which two exchanging signals merge into one broad peak is called the coalescence temperature, which can be used to calculate the energy barrier of the process.
-
Guide 2: Identifying Impurities and Decomposition Products
If your spectrum contains unexpected sharp signals that do not change with temperature, they are likely impurities.
Step 1: Check Common Solvents and Starting Materials Review the chemical shifts of all solvents used during the reaction and purification (e.g., ethyl acetate, hexane, dichloromethane) and the starting materials (e.g., diphenylacetylene).
Step 2: Consider Common Byproducts A frequent impurity or degradation product is tetraphenylcyclopentadienone , which can form via oxidation. Its ¹³C NMR spectrum has characteristic peaks that can be used for identification.
¹³C NMR Data for Tetraphenylcyclopentadienone Impurity Data obtained in CDCl₃
| Assignment | Chemical Shift (ppm) |
| C=O (Carbonyl) | ~200 |
| C=C (alkene in 5-ring) | ~154, ~125 |
| Phenyl Carbons | 127 - 134 |
This table provides approximate values. Exact shifts can vary.
Step 3: Re-purify If impurities are confirmed, re-purification of the sample by column chromatography or recrystallization is recommended.
Technical Support Center: Overcoming Solubility Challenges of Tetraphenylcyclobutadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments with tetraphenylcyclobutadiene derivatives.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
Researchers often face challenges in dissolving this compound derivatives due to their rigid, planar core and aromatic substituents, which can lead to strong intermolecular interactions and low solubility in common solvents. This guide provides a systematic approach to achieving successful dissolution.
dot
Caption: Troubleshooting workflow for dissolving this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound derivatives?
Based on synthetic and crystallization reports, the most commonly successful solvents are chlorinated hydrocarbons and aromatic solvents. We recommend starting with:
-
Dichloromethane (DCM)
-
Chloroform
-
Toluene
-
Benzene
These solvents have been shown to effectively solvate the large, nonpolar structure of these derivatives.
Q2: My compound is not dissolving in the recommended solvents at room temperature. What should I do next?
If your compound remains insoluble, you can try the following sequential steps:
-
Gentle Heating: Warm the solvent to 40-50°C. Be cautious and monitor for any color changes that might indicate decomposition.
-
Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and enhance dissolution.
-
Co-solvent System: Introduce a co-solvent. For example, adding a small amount of a more polar solvent like methanol or ethanol to dichloromethane can sometimes disrupt crystal packing and improve solubility. Conversely, for highly nonpolar derivatives, adding a nonpolar solvent like hexane to toluene can be effective.
Q3: I am observing precipitation of my compound out of solution during my experiment. How can I prevent this?
Precipitation can occur due to changes in temperature, concentration, or solvent composition. To mitigate this:
-
Maintain Constant Temperature: If you dissolved the compound with heating, ensure the experimental conditions are maintained at a similar temperature.
-
Avoid High Concentrations: Work at the lowest concentration that is feasible for your experiment.
-
Solvent Choice: If precipitation is persistent, you may need to switch to a solvent in which the compound has higher intrinsic solubility, even if it is less convenient for your experimental setup.
-
Consider Ligand Modification: For long-term projects, if solubility remains a significant hurdle, modifying the ligands on the this compound core can be a powerful strategy. Introducing alkyl or alkoxy groups onto the phenyl rings can disrupt intermolecular packing and significantly enhance solubility.
Q4: Are there any general strategies to improve the solubility of organometallic complexes like these?
Yes, several general principles can be applied:
-
Ligand Modification: As mentioned, adding solubilizing groups (e.g., long alkyl chains, polyether chains) to the peripheral ligands is a common and effective strategy in organometallic chemistry.
-
Change the Nature of the Complex: If applicable to your system, converting a neutral complex to a cationic or anionic species by changing the counter-ions can dramatically increase solubility in polar solvents. For instance, replacing a chloride or bromide counter-ion with a larger, more charge-delocalized anion like perchlorate or triflate can improve solubility.
Q5: Where can I find quantitative solubility data for my specific this compound derivative?
-
Start with Small-Scale Tests: Before committing a large amount of your compound, perform small-scale solubility tests with a range of solvents to determine the best option empirically.
-
Consult the Original Synthetic Literature: The publication detailing the synthesis of your specific derivative will often mention the solvents used for purification and crystallization, which provides a strong indication of suitable solvents.
Experimental Protocols
Protocol 1: General Dissolution of a this compound Palladium Complex
This protocol is a general guideline for dissolving a neutral this compound palladium complex for characterization or reaction.
-
Solvent Selection: Begin with HPLC-grade dichloromethane (DCM).
-
Initial Attempt: To 1 mg of the this compound palladium complex in a clean, dry vial, add 1 mL of DCM.
-
Agitation: Vortex the vial for 30 seconds. Visually inspect for any remaining solid.
-
Sonication (If Necessary): If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Heating (If Necessary): If solid persists, warm the vial in a water bath to 30-40°C while stirring. Caution: Avoid boiling the solvent.
-
Filtration: Once dissolved, it is good practice to filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any microparticulates before use in a sensitive experiment.
Protocol 2: Preparation of a Stock Solution for Biological Assays
For biological applications, solubility in aqueous-compatible solvents is often required. This typically involves preparing a concentrated stock solution in an organic solvent that is then diluted into the aqueous assay medium.
-
Initial Dissolution: Dissolve the this compound derivative in 100% dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10 mM). Use sonication and gentle warming as needed.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the final aqueous buffer or cell culture medium.
-
Precipitation Check: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness). It is also advisable to check for aggregation using techniques like dynamic light scattering (DLS) if the application is sensitive to aggregates.
-
Final Concentration: Be aware that the final concentration of the compound in the aqueous medium may be limited by its aqueous solubility, and the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Data Presentation
While specific quantitative solubility data for a wide range of this compound derivatives is not available, the following table provides a qualitative guide to solvent selection based on literature precedents for related organometallic compounds.
| Solvent Class | Solvent Examples | Expected Solubility of this compound Derivatives | Notes |
| Chlorinated | Dichloromethane, Chloroform | High | Often the best starting point for dissolution. |
| Aromatic | Toluene, Benzene | Moderate to High | Good for less polar derivatives. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | May be suitable for some derivatives, but generally less effective than chlorinated or aromatic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Variable | Can be effective, but the high boiling point can make removal difficult. Good for preparing stock solutions for biological assays. |
| Alcohols | Methanol, Ethanol | Low | Generally poor solvents for these nonpolar compounds, but can be used as co-solvents. |
| Alkanes | Hexane, Pentane | Very Low | Typically used as anti-solvents for crystallization. |
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions may need to be optimized for your particular this compound derivative. Always consult the relevant safety data sheets (SDS) for the solvents and compounds you are using.
Technical Support Center: Refining Chromatographic Separation of Tetraphenylcyclobutadiene Isomers
Welcome to the technical support center for the chromatographic separation of tetraphenylcyclobutadiene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification and analysis of these compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor Resolution Between Isomers
Question: I am observing poor or no separation between my this compound isomers. How can I improve the resolution?
Answer:
Poor resolution is a common challenge when separating structurally similar isomers. Several factors can be optimized to enhance separation.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography: If using a silica or alumina column, fine-tune the polarity of your mobile phase. A common mobile phase for such separations is a mixture of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). Methodically vary the ratio of these solvents in small increments (e.g., 1-2%) to find the optimal composition.
-
Reversed-Phase Chromatography: For columns like C18 or Phenyl, adjust the ratio of your aqueous and organic solvents (e.g., water/acetonitrile or water/methanol). For bulky aromatic compounds, a mobile phase with a higher organic content is often a good starting point.
-
-
Change the Stationary Phase:
-
Standard silica or C18 columns may not provide sufficient selectivity. Consider stationary phases that offer different retention mechanisms.
-
Phenyl Columns: These columns can provide enhanced resolution for aromatic compounds through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the this compound isomers.
-
Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Columns: These stationary phases are specifically designed for separating isomers of aromatic compounds and can offer superior selectivity based on shape and electronic differences.[1]
-
-
Adjust the Flow Rate:
-
Lowering the flow rate can sometimes increase the interaction time between the analytes and the stationary phase, leading to better separation. However, this will also increase the run time.
-
-
Consider Temperature:
-
Operating the column at a different temperature can alter the selectivity of the separation. For reversed-phase separations, lower temperatures often lead to better resolution of isomers.[2]
-
Issue 2: Peak Tailing
Question: My chromatogram shows significant peak tailing for the this compound isomers. What could be the cause and how can I fix it?
Answer:
Peak tailing can be caused by several factors, including interactions with the stationary phase, column overload, or issues with the mobile phase.
Recommended Solutions:
-
Check for Active Sites on the Stationary Phase:
-
If using a silica column, acidic silanol groups can interact with the analytes, causing tailing. Adding a small amount of a polar modifier, like triethylamine (TEA) or acetic acid, to the mobile phase can help to mask these active sites.
-
-
Reduce Sample Load:
-
Injecting too much sample can lead to column overload and peak tailing. Try reducing the concentration of your sample or the injection volume.
-
-
Ensure Mobile Phase Compatibility:
-
The solvent used to dissolve your sample should be of similar or weaker strength than the mobile phase to avoid peak distortion.
-
Issue 3: Peak Splitting or Shoulder Peaks
Question: I am observing split or shoulder peaks for what should be a single isomer. What is happening?
Answer:
Split or shoulder peaks can indicate a few different issues, from problems with the column itself to the presence of unresolved impurities or on-column degradation.
Recommended Solutions:
-
Check for Column Voids or Contamination:
-
A void at the head of the column or contamination can disrupt the sample band, leading to peak splitting. Try flushing the column or, if the problem persists, replace the column.
-
-
Investigate Co-eluting Impurities:
-
A shoulder peak may be an impurity that is very close in retention time to your isomer of interest. Try optimizing the mobile phase or changing the stationary phase to improve the separation between the isomer and the impurity.
-
-
Consider On-Column Isomerization:
-
Depending on the stability of your this compound isomers and the chromatographic conditions (e.g., mobile phase pH, temperature), it is possible that one isomer is converting to another on the column. If this is suspected, try using milder conditions (e.g., lower temperature, neutral pH).
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?
A1: A good starting point would be to use a column with a stationary phase that can interact with aromatic systems.
-
Column: A Phenyl-Hexyl or a Biphenyl column is a good initial choice.[3]
-
Mobile Phase: For reversed-phase, a gradient of acetonitrile and water is a common starting point. For normal-phase, a gradient of hexane and ethyl acetate is often used.
-
Detection: UV detection at a wavelength where the this compound isomers have strong absorbance (e.g., around 254 nm) is typically suitable.
Q2: Can I use normal-phase chromatography for this separation?
A2: Yes, normal-phase chromatography on silica or alumina can be effective. The separation is based on the polarity of the isomers. A mobile phase of low polarity, such as hexane with a small amount of a more polar solvent like ethyl acetate or dichloromethane, is typically used.
Q3: Is Supercritical Fluid Chromatography (SFC) a viable option?
A3: SFC is an excellent technique for separating isomers, including chiral and geometric isomers.[4][5][6] It often provides faster separations and uses less organic solvent compared to HPLC. A common mobile phase in SFC is supercritical CO2 with a polar co-solvent like methanol or ethanol. Polysaccharide-based chiral stationary phases are often effective in SFC for isomer separations.[5]
Q4: How can I confirm the identity of the separated isomers?
A4: The most definitive way to identify the isomers is to couple your chromatograph to a mass spectrometer (LC-MS or GC-MS).[7][8] While the isomers will have the same mass, their fragmentation patterns might differ, or you can use the retention time for identification if you have reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy of the collected fractions can also be used for structural elucidation.
Experimental Protocols
Note: The following protocols are suggested starting points based on general principles for separating aromatic isomers. Optimization will likely be required for your specific this compound isomers.
Protocol 1: Reversed-Phase HPLC Method Development
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Optimization Strategy:
-
If resolution is poor, try a shallower gradient or isocratic elution at a mobile phase composition that provides good initial separation.
-
Experiment with methanol as the organic modifier (Mobile Phase B) as it can offer different selectivity.
-
Vary the column temperature between 25 °C and 40 °C.
Protocol 2: Normal-Phase HPLC Method Development
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Isocratic Elution: Start with 98:2 (A:B).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Optimization Strategy:
-
Adjust the percentage of ethyl acetate in the mobile phase in 1% increments to optimize retention and resolution.
-
If tailing is observed, add 0.1% triethylamine to the mobile phase.
Quantitative Data Summary
Since no specific quantitative data for the chromatographic separation of this compound isomers was found in the literature, the following table provides a hypothetical example of data that could be generated during method development to compare the performance of different stationary phases.
| Stationary Phase | Mobile Phase | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Tailing Factor |
| C18 | 85:15 ACN:H₂O | 8.2 | 8.5 | 0.8 | 1.5 |
| Phenyl-Hexyl | 85:15 ACN:H₂O | 9.5 | 10.2 | 1.6 | 1.2 |
| Biphenyl | 85:15 ACN:H₂O | 10.1 | 11.0 | 1.9 | 1.1 |
This is a hypothetical data table for illustrative purposes.
Visualizations
References
- 1. nacalai.com [nacalai.com]
- 2. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Stability of Tetraphenylcyclobutadiene: A Comparative Analysis with Other Cyclobutadiene Derivatives
For researchers, scientists, and drug development professionals, understanding the stability of molecular frameworks is paramount. This guide provides a comparative analysis of the stability of tetraphenylcyclobutadiene against other cyclobutadiene derivatives, supported by experimental and computational data. The inherent antiaromaticity and ring strain of the cyclobutadiene ring make it a fascinating subject of study, with substituents playing a critical role in modulating its stability.
Cyclobutadiene, the parent compound, is notoriously unstable due to a combination of severe angle strain and antiaromatic character, arising from its 4π electron system.[1] This inherent instability has driven extensive research into how substitution can mitigate these destabilizing factors. This guide will focus on this compound, comparing its stability with unsubstituted cyclobutadiene and sterically demanding alkyl-substituted derivatives.
Quantitative Stability Comparison
The stability of cyclobutadiene derivatives can be assessed through various experimental and computational parameters. Key indicators include bond lengths, which reveal the degree of bond localization, and energetic calculations such as resonance energy and isomerization energies.
| Compound | C=C Bond Length (Å) | C-C Bond Length (Å) | Antiaromatic Destabilization Energy (kcal/mol) | Method |
| Cyclobutadiene (calculated) | ~1.34 | ~1.56 | 55 | Photoacoustic Calorimetry |
| 1,3-Dimethylcyclobutadiene (X-ray) | 1.378 | 1.565 | Not Determined | X-ray Diffraction |
| Phenylcyclobutadiene (calculated) | Not Available | Not Available | 27 ± 5 | Gas-phase measurements |
| Tetrakis(tert-butyl)cyclobutadiene (calculated) | 1.354 | 1.608 | Not Determined | B3LYP/6-311+G(d) |
| This compound (from dimer, X-ray) | ~1.35 | ~1.60 | Not Determined | X-ray Diffraction |
Note: Data for free this compound is limited due to its high reactivity. Bond lengths are estimated from the structure of its dimer.
The data clearly indicates that while substitution can influence the geometry and electronic structure of the cyclobutadiene core, the fundamental alternating single and double bond character, a hallmark of its antiaromaticity, is retained. For instance, the calculated bond lengths for the highly stable tetrakis(tert-butyl)cyclobutadiene still show a significant difference between the double and single bonds.[2]
Factors Influencing Stability
The stability of substituted cyclobutadienes is a delicate balance of electronic and steric effects. The following diagram illustrates the key factors at play.
Caption: Factors influencing the stability of substituted cyclobutadienes.
Experimental Protocols
Synthesis of Tetrakis(tert-butyl)cyclobutadiene via Thermolysis of Tetra-tert-butyltetrahedrane
A common method for the synthesis of sterically hindered cyclobutadienes involves the thermolysis of their corresponding tetrahedrane isomers.[1]
Materials:
-
Tetra-tert-butyltetrahedrane
-
Inert solvent (e.g., deuterated benzene for NMR monitoring)
-
NMR tube
-
Heating apparatus (oil bath or similar)
Procedure:
-
A solution of tetra-tert-butyltetrahedrane in an inert solvent is prepared in an NMR tube.
-
The NMR tube is sealed under an inert atmosphere (e.g., argon).
-
The sample is heated to a temperature sufficient to induce isomerization (typically >130 °C).[3]
-
The progress of the reaction is monitored by ¹H NMR spectroscopy, observing the disappearance of the tetrahedrane signals and the appearance of the signals corresponding to tetra-tert-butylcyclobutadiene.
-
Due to the reactivity of the product with oxygen, all manipulations should be carried out using Schlenk line or glovebox techniques.[1]
Diels-Alder Reactivity as a Probe for Stability
The propensity of cyclobutadienes to undergo Diels-Alder reactions is a direct consequence of their instability. Less stable derivatives will react more readily.
General Procedure:
-
The cyclobutadiene derivative is generated in situ or, if stable enough, isolated and dissolved in a suitable solvent.
-
A dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) is added to the solution.
-
The reaction is monitored by a suitable analytical technique (e.g., NMR, GC-MS) to determine the rate of formation of the Diels-Alder adduct.
-
Comparison of reaction rates between different cyclobutadiene derivatives provides a qualitative measure of their relative stabilities.
Discussion
The stability of this compound presents a complex case. While the phenyl groups offer some degree of steric protection, they are less bulky than tert-butyl groups. Computationally, it is suggested that phenyl substitution can have a modest stabilizing effect on the cyclobutadiene ring. Experimentally, free this compound is highly reactive and readily dimerizes, indicating significant instability. Its isolation has been achieved in the form of its metal complexes, where coordination to a metal center alleviates the antiaromaticity of the cyclobutadiene ligand.
In contrast, tetrakis(tert-butyl)cyclobutadiene is a crystalline solid that can be isolated and handled under an inert atmosphere.[1] The extreme steric bulk of the tert-butyl groups effectively shields the cyclobutadiene core from intermolecular reactions, such as dimerization. This steric stabilization is the primary reason for its enhanced persistence compared to less substituted derivatives.
Conclusion
The stability of cyclobutadiene derivatives is a fascinating interplay of inherent destabilizing factors and substituent-imparted stabilization. This compound, while more stable than the parent cyclobutadiene, remains a highly reactive species that readily undergoes dimerization. Its stability is significantly lower than that of tetrakis(tert-butyl)cyclobutadiene, where the extreme steric hindrance of the tert-butyl groups provides a substantial kinetic barrier to decomposition pathways. The evidence strongly suggests that for cyclobutadienes, steric shielding is a more effective strategy for enhancing stability than the electronic effects imparted by phenyl substitution. Future research focusing on obtaining precise experimental data for free this compound will be invaluable in further refining our understanding of this intriguing class of molecules.
References
Validating the Elusive Structure of Tetraphenylcyclobutadiene: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of tetraphenylcyclobutadiene, a molecule of significant theoretical interest due to its antiaromatic character. As free this compound is highly reactive and difficult to isolate, this guide utilizes spectroscopic data from its stable metal complexes, specifically (η⁴-tetraphenylcyclobutadiene)cobalt complexes, and compares it with the well-characterized, structurally similar compound, tetraphenylcyclopentadienone.
This comparison will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography to highlight the key structural features of the this compound ligand.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a (η⁴-tetraphenylcyclobutadiene)cobalt complex and tetraphenylcyclopentadienone, offering a clear comparison of their structural signatures.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹H and ¹³C NMR data are particularly instructive in confirming the presence and symmetry of the phenyl and cyclobutadiene rings.
| Parameter | (η⁴-Tetraphenylcyclobutadiene)pentaphenylcyclopentadienylcobalt(I) [1] | Tetraphenylcyclopentadienone |
| ¹H NMR (δ, ppm) | 7.32–7.25 (m, 8H), 7.25–7.15 (m, 4H), 7.07–6.95 (m, 13H), 6.85–6.77 (m, 10H), 6.77–6.70 (m, 10H) | ~7.1-7.5 (m, 20H) |
| ¹³C NMR (δ, ppm) | 136.1, 134.8, 132.9, 130.1, 128.5, 127.4, 127.3, 126.6, 99.3, 75.9 | ~125-135 (phenyl carbons), ~155 (C=O), ~125, 153 (dienone carbons) |
Note: The ¹H NMR spectrum of the cobalt complex is complex due to the presence of the pentaphenylcyclopentadienyl ligand. The signals for the this compound ligand are within the complex multiplet regions.
IR Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing characteristic fingerprints for different functional groups.
| Vibrational Mode | (η⁴-Tetraphenylcyclobutadiene)cobalt Complex | Tetraphenylcyclopentadienone [2] |
| C=C stretch (aromatic) | ~1600 cm⁻¹ | ~1600 cm⁻¹ |
| C=O stretch | N/A | ~1715 cm⁻¹ |
| C-H stretch (aromatic) | ~3050 cm⁻¹ | ~3060 cm⁻¹ |
The absence of a strong carbonyl (C=O) stretch in the IR spectrum of the this compound complex is a key differentiator from tetraphenylcyclopentadienone.
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
| Parameter | --INVALID-LINK--cobalt(I) [3] | Tetraphenylcyclopentadienone [4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | I2/a |
| a (Å) | 11.2685 (5) | 24.2504 |
| b (Å) | 14.9167 (7) | 8.18850 |
| c (Å) | 16.8122 (8) | 21.5299 |
| β (°) | 97.937 (3) | 110.4910 |
| V (ų) | 2798.9 (2) | 4009.9 |
| Z | 4 | 8 |
The crystallographic data reveals a planar, four-membered cyclobutadiene ring coordinated to the cobalt atom, with the four phenyl groups attached to the ring.[1][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound complexes and their analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for air-sensitive complexes): All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. The NMR tube is flame-dried and purged with inert gas. The sample is dissolved in a deuterated solvent (e.g., CD₂Cl₂) that has been degassed and stored over molecular sieves.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For air-sensitive complexes: The sample is prepared as a KBr pellet inside a glovebox. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
For stable compounds (e.g., tetraphenylcyclopentadienone): The spectrum can be obtained as a KBr pellet or by attenuated total reflectance (ATR) on a solid sample.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
X-ray Crystallography
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., CH₂Cl₂/hexane). For air-sensitive compounds, crystallization is set up in a glovebox.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.
Data Collection and Structure Refinement: A suitable crystal is mounted on the diffractometer. The diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data are then processed, and the crystal structure is solved and refined using specialized software.
Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound through spectroscopic analysis of its metal complex.
Caption: Logical workflow for the structural validation of this compound.
This comprehensive approach, combining multiple spectroscopic techniques and comparative analysis, provides robust evidence for the structure of the this compound ligand within its stable metal complexes, offering valuable insights into the chemistry of this intriguing antiaromatic system.
References
comparative analysis of the electrochemical behavior of tetraphenylcyclobutadiene and ferrocene
A deep dive into the electrochemical characteristics of tetraphenylcyclobutadiene, represented by its iron tricarbonyl complex, and the well-established ferrocene reveals distinct redox behaviors crucial for their application in diverse research and development fields. This guide provides a comparative analysis of their electrochemical properties, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding their fundamental differences.
Quantitative Electrochemical Data
The electrochemical behavior of organometallic compounds is paramount to their function. The following table summarizes the key electrochemical parameters for ferrocene and a tetraphenyl-substituted cyclopentadienone iron tricarbonyl complex, which serves as a proxy for this compound due to the scarcity of data on the free ligand. The iron tricarbonyl moiety significantly influences the electronic properties of the cyclobutadiene ring system.
| Parameter | Ferrocene (Fc) | Tetraphenylcyclopentadienone Iron Tricarbonyl |
| Oxidation Potential (E°' vs. Fc/Fc+) | 0.0 V (by definition as an internal standard) | Typically irreversible oxidation[1] |
| Reduction Potential (E°' vs. Fc/Fc+) | Not readily reduced | Reversible one-electron reduction at -2.09 V[2] |
| Electron Transfer Process | Reversible one-electron oxidation (Fe²⁺/Fe³⁺)[3] | Irreversible oxidation, Reversible one-electron reduction[1][2] |
| Heterogeneous Electron Transfer Rate (k⁰) | Fast | Slower than ferrocene, process dependent |
| Stability of Redox Species | Ferrocenium ion (Fc⁺) is stable[4] | Reduced species is stable on the CV timescale[2] |
Note: The data for the this compound complex is based on a structurally similar tetraphenylcyclopentadienone iron tricarbonyl complex. The electrochemical properties are expected to be primarily influenced by the iron center and the conjugated organic ligand.
Experimental Protocols
Accurate and reproducible electrochemical data are contingent on meticulous experimental procedures. The following is a standard protocol for cyclic voltammetry of organometallic compounds in non-aqueous solvents.
Cyclic Voltammetry Protocol
Objective: To determine the redox potentials and electrochemical reversibility of ferrocene and this compound iron tricarbonyl.
Materials:
-
Working Electrode: Glassy carbon or platinum electrode[5]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode[5]
-
Counter Electrode: Platinum wire[5]
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane[5]
-
Analyte Solutions: 1-5 mM solutions of ferrocene and this compound iron tricarbonyl in the electrolyte solution.
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used. Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan a range that encompasses the expected redox events. For ferrocene, a scan from -0.2 V to +0.8 V (vs. Ag/AgCl) is typically sufficient. For the this compound complex, a wider window may be necessary to observe both oxidation and reduction.
-
Set the initial scan direction and the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible processes.
-
Determine the peak current ratio (ipa/ipc), which should be close to 1 for a reversible one-electron process.
-
Investigate the effect of scan rate on the peak potentials and currents to assess the reversibility and kinetics of the electron transfer.
-
-
Internal Standard: For accurate comparison, it is recommended to use ferrocene as an internal standard by adding a small amount to the analyte solution and re-recording the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can then be used to reference the potentials.[6]
Visualizing Electrochemical Behavior
The following diagrams, generated using the DOT language, illustrate the fundamental electrochemical processes and a comparative framework for this compound (as its iron tricarbonyl complex) and ferrocene.
Caption: Reversible one-electron oxidation of ferrocene at the electrode surface.
Caption: Comparative redox behavior of Ferrocene and this compound Iron Tricarbonyl.
References
- 1. Cyclobutadieneiron tricarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and reactivity of an iron tricarbonyl complex containing redox-active iminopyridine ligand - American Chemical Society [acs.digitellinc.com]
- 3. Ferrocene - Wikipedia [en.wikipedia.org]
- 4. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. publications.iupac.org [publications.iupac.org]
A Comparative Spectroscopic Analysis of Substituted vs. Unsubstituted Tetraphenylcyclobutadiene Cobalt Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of unsubstituted and substituted tetraphenylcyclobutadiene, presented as their stable (η⁴-tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt complexes. Due to the transient and highly reactive nature of free cyclobutadiene derivatives, spectroscopic data is most reliably obtained from these stabilized metal complexes. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, alongside detailed experimental protocols for their synthesis.
Introduction
This compound is a fascinating antiaromatic system. Its inherent instability makes direct spectroscopic study challenging. Stabilization through coordination to a metal center, such as in (η⁴-tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt, provides a platform to investigate the electronic and structural properties of the cyclobutadiene ligand. The introduction of substituents onto the phenyl rings of the this compound moiety allows for the fine-tuning of its electronic properties, which can be systematically studied using various spectroscopic techniques. This guide will focus on comparing the spectroscopic data of the parent, unsubstituted complex with its para-substituted analogues.
Data Presentation: Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the unsubstituted and a selection of para-substituted (η⁴-tetraarylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt complexes.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of (η⁴-Tetraarylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt Complexes
| Substituent (X) on Phenyl Ring | Cyclopentadienyl (Cp-H) | Phenyl (ortho-H) | Phenyl (meta/para-H) | Reference |
| H (Unsubstituted) | ~4.80 | ~7.25-7.32 | ~6.95-7.15 | [1] |
| p-CF₃ | Not specified | Not specified | Not specified | [2] |
| p-F | Not specified | Not specified | Not specified | [2] |
| p-OCH₃ | Not specified | Not specified | Not specified | [2] |
Note: The ¹H NMR spectrum of the unsubstituted complex shows complex multiplets for the phenyl protons due to restricted rotation of the phenyl groups. The data for substituted complexes is often reported with a focus on the cyclopentadienyl proton shifts as a sensitive probe of electronic effects. Detailed tabulated data for a wide range of substituents is available in specialized literature[2].
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of (η⁴-Tetraphenylcyclobutadiene)(η⁵-pentaphenylcyclopentadienyl)cobalt
| Carbon | Chemical Shift (ppm) |
| Phenyl (ipso-C) | 136.1 |
| Phenyl (ortho/meta/para-C) | 134.8, 132.9, 130.1, 128.5, 127.4, 127.3, 126.6 |
| Cyclobutadiene (C₄) | 99.3 |
| Cyclopentadienyl (C₅) | 75.9 |
Note: This data is for a pentaphenylcyclopentadienyl derivative, which provides an indication of the chemical shifts for the this compound ligand carbons within a similar cobalt complex[1].
Table 3: UV-Vis Absorption Maxima (λₘₐₓ, nm) of (η⁴-Tetraphenylcyclobutadiene)(η⁵-pentaphenylcyclopentadienyl)cobalt in CH₂Cl₂
| Transition | λₘₐₓ (nm) |
| π → π* | ~279 |
| Shoulder | ~331 |
| Shoulder | ~364 |
| Shoulder | ~416 |
Note: The UV-Vis spectrum exhibits a main absorption band with several shoulders, characteristic of these types of complexes[1].
Experimental Protocols
The synthesis of substituted and unsubstituted this compound cobalt complexes typically involves the reaction of a cobalt precursor with the corresponding diarylacetylene. A common precursor for the this compound ligand itself is tetraphenylcyclopentadienone.
Protocol 1: Synthesis of Tetraphenylcyclopentadienone
This procedure is a base-catalyzed aldol condensation.
-
Materials:
-
Benzil
-
1,3-Diphenylacetone
-
Absolute Ethanol
-
Potassium Hydroxide
-
-
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and 1,3-diphenylacetone (1 equivalent) in a minimal amount of hot absolute ethanol.
-
While stirring, add a solution of potassium hydroxide (catalytic amount) in ethanol to the reaction mixture.
-
A deep purple color should develop rapidly, and a precipitate will form.
-
Reflux the mixture for 15-30 minutes.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the dark purple crystals of tetraphenylcyclopentadienone by vacuum filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator. The melting point of the pure product is 219-220 °C.
-
Protocol 2: Synthesis of (η⁴-Tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt
This procedure involves the reaction of a cobalt(I) precursor with diphenylacetylene.
-
Materials:
-
CoCl(PPh₃)₃ (Tris(triphenylphosphine)cobalt(I) chloride)
-
Sodium cyclopentadienide (NaCp) or a substituted derivative
-
Diphenylacetylene
-
Anhydrous solvent (e.g., THF, toluene)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend CoCl(PPh₃)₃ in the anhydrous solvent.
-
Add a solution of sodium cyclopentadienide in the same solvent and stir the mixture at room temperature.
-
Add diphenylacetylene (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid residue is then purified by column chromatography on silica gel or alumina to yield the (η⁴-tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt complex.
-
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the synthetic pathway from benzaldehyde to the (η⁴-tetraphenylcyclobutadiene)(η⁵-cyclopentadienyl)cobalt complex.
Caption: Synthetic pathway to this compound cobalt complexes.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the relationship between the molecular structure and the spectroscopic data obtained.
Caption: Interrelation of structure and spectroscopic data.
References
A Comparative Analysis of Theoretical and Experimental Bond Lengths in Tetraphenylcyclobutadiene Metal Complexes
A detailed examination of the structural parameters of tetraphenylcyclobutadiene coordinated to a molybdenum center reveals a strong correlation between crystallographically determined bond lengths and those predicted by theoretical calculations. This guide provides a comparative analysis of the experimental and computational data for the dimeric complex [Mo(C₄Ph₄)(CO)₂Br]₂, offering insights into the bonding and structure of this class of organometallic compounds.
The study of cyclobutadiene complexes has long been a subject of fascination in organometallic chemistry due to the antiaromatic nature of the free cyclobutadiene ligand. Coordination to a metal center stabilizes the four-membered ring, leading to unique structural and electronic properties. The tetraphenyl-substituted derivative, with its bulky phenyl groups, provides a crystalline framework amenable to detailed structural analysis by single-crystal X-ray diffraction, which serves as the benchmark for experimental bond lengths. Complementing this, modern computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to probe the electronic structure and predict geometric parameters from first principles.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key C-C bond lengths within the this compound ligand of the [Mo(C₄Ph₄)(CO)₂Br]₂ complex, comparing the experimentally determined values with those obtained from theoretical calculations.
| Bond | Experimental Bond Length (Å)[1] |
| C1-C2 | 1.46 |
| C2-C3 | 1.48 |
| C3-C4 | 1.46 |
| C4-C1 | 1.47 |
| Average C-C (ring) | 1.468 |
Note: At the time of this publication, a specific computational study providing theoretical bond lengths for [Mo(C₄Ph₄)(CO)₂Br]₂ could not be located. The table, therefore, presents the experimental data, which provides a crucial foundation for any future theoretical investigation.
Experimental and Theoretical Methodologies
A thorough understanding of the data necessitates a closer look at the methodologies employed to obtain these values.
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond lengths for [Mo(C₄Ph₄)(CO)₂Br]₂ were determined from a three-dimensional X-ray diffraction study.[1]
-
Crystal Growth: Suitable single crystals of the complex were grown for analysis.
-
Data Collection: Intensity data were collected using a General Electric XRD-6 automated diffractometer with Cu Kα radiation. A total of 8851 reflections were measured.[1]
-
Structure Solution and Refinement: The structure was solved using the heavy-atom method, with the positions of the molybdenum and bromine atoms determined from a Patterson synthesis. The remaining non-hydrogen atoms were located via Fourier synthesis. The final refinement of the structure was carried out by the method of least squares.[1]
Computational Approach: Density Functional Theory (DFT)
While specific DFT data for this exact molybdenum complex is not available in the literature, a typical computational protocol for geometry optimization and bond length prediction of such an organometallic complex would involve the following steps:
-
Model Building: The starting geometry of the [Mo(C₄Ph₄)(CO)₂Br]₂ molecule would be constructed based on the experimental X-ray diffraction data.
-
Choice of Functional and Basis Set: A suitable density functional, such as B3LYP or PBE0, would be chosen to approximate the exchange-correlation energy. A basis set, for instance, the LANL2DZ effective core potential for the molybdenum and bromine atoms and a Pople-style basis set (e.g., 6-31G(d)) for the lighter atoms (C, O, H), would be selected to describe the atomic orbitals.
-
Geometry Optimization: The initial structure would be subjected to a geometry optimization calculation, where the total energy of the molecule is minimized with respect to the positions of the atoms. This process yields the theoretical equilibrium geometry and the corresponding bond lengths.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is typically performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.
Logical Relationship: From Experiment to Theory
The interplay between experimental and theoretical approaches is fundamental to a comprehensive understanding of molecular structure and bonding. The following diagram illustrates this synergistic relationship.
References
Assessing Aromaticity in Tetraphenylcyclobutadiene Metal Complexes: A Comparative Guide
The inherently anti-aromatic nature of cyclobutadiene is fundamentally altered upon coordination to a metal center. This guide provides a comparative analysis of the degree of aromaticity induced in the tetraphenylcyclobutadiene ligand upon complexation with various transition metals, including iron (Fe), cobalt (Co), nickel (Ni), and palladium (Pd). By examining experimental crystallographic data and computational aromaticity indices, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating these fascinating organometallic compounds.
Free cyclobutadiene is a highly unstable, anti-aromatic molecule with a rectangular structure, a consequence of its 4π electron system. However, when complexed with a transition metal, the cyclobutadiene ligand can adopt a square-planar geometry and exhibit significant aromatic character. This transformation is attributed to the interaction of the ligand's π orbitals with the d orbitals of the metal, leading to a delocalized (4n+2)π electron system within the four-membered ring. The degree of this induced aromaticity is influenced by the nature of the metal and its ancillary ligands.
Structural Evidence for Aromaticity: Bond Length Equalization
One of the primary indicators of aromaticity is the equalization of bond lengths within a cyclic system. In an aromatic compound, the carbon-carbon bonds are expected to have lengths intermediate between those of a typical single and double bond, with minimal alternation. X-ray crystallography is the definitive experimental technique for determining these bond lengths.
Below is a comparison of the C-C bond lengths within the cyclobutadiene ring for a series of this compound metal complexes.
| Complex | Metal | Ancillary Ligands | C-C Bond Lengths (Å) | Reference |
| (η⁴-C₄Ph₄)Fe(CO)₃ | Fe | 3 x CO | 1.420(3), 1.430(3) | [1][2] |
| (η⁴-C₄Ph₄)Co(η⁵-C₅Ph₅) | Co | η⁵-Pentaphenylcyclopentadienyl | 1.460(4) - 1.472(4) | [3] |
| (η⁴-C₄Ph₄)Ni(COD) | Ni | 1,5-Cyclooctadiene | Data not available in search | |
| (η⁴-C₄Ph₄)Pd(PPh₃)₂ | Pd | 2 x PPh₃ | Data not available in search |
Note: The provided search results did not contain specific C-C bond lengths for the this compound ligand in the nickel and palladium complexes. Further literature review is required to populate these fields.
The data for the iron and cobalt complexes clearly show a high degree of bond length equalization within the four-membered ring, consistent with the induction of aromatic character. The average C-C bond length in the iron complex is approximately 1.425 Å, while in the cobalt complex, it is around 1.466 Å. These values are intermediate between a standard C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å), supporting the notion of a delocalized π system.
Computational Assessment of Aromaticity
While structural data provides strong evidence, computational methods offer quantitative measures of aromaticity. Two of the most widely used indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the system. Conversely, a positive NICS value indicates a paratropic ring current, characteristic of anti-aromaticity.
| Complex | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
| (η⁴-C₄Ph₄)Fe(CO)₃ | Data not available in search | Data not available in search | |
| (η⁴-C₄Ph₄)Co(η⁵-C₅Ph₅) | Data not available in search | Data not available in search | |
| (η⁴-C₄Ph₄)Ni(COD) | Data not available in search | Data not available in search | |
| (η⁴-C₄Ph₄)Pd(PPh₃)₂ | Data not available in search | Data not available in search |
Note: Specific NICS values for these this compound complexes were not found in the provided search results. Computational studies would be required to determine these values.
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity. It is calculated from the deviation of bond lengths from an optimal value for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, and negative values for anti-aromatic systems.
| Complex | HOMA Value | Reference |
| (η⁴-C₄Ph₄)Fe(CO)₃ | Data not available in search | |
| (η⁴-C₄Ph₄)Co(η⁵-C₅Ph₅) | Data not available in search | |
| (η⁴-C₄Ph₄)Ni(COD) | Data not available in search | |
| (η⁴-C₄Ph₄)Pd(PPh₃)₂ | Data not available in search |
Note: HOMA values for these specific complexes were not found in the provided search results and would need to be calculated from crystallographic data.
Experimental and Computational Protocols
X-ray Crystallography
Objective: To determine the precise bond lengths and overall geometry of the this compound metal complex in the solid state.
Methodology:
-
Crystal Growth: Single crystals of the target complex suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, and consequently, bond lengths and angles.
Nucleus-Independent Chemical Shift (NICS) Calculation
Objective: To computationally assess the magnetic criterion of aromaticity.
Methodology (using Gaussian software):
-
Geometry Optimization: The molecular structure of the this compound metal complex is optimized using an appropriate level of theory (e.g., Density Functional Theory with a suitable functional and basis set).
-
Ghost Atom Placement: A ghost atom (Bq) is placed at the geometric center of the cyclobutadiene ring (for NICS(0)) and at a specified distance perpendicular to the ring plane, typically 1 Å above (for NICS(1)).
-
NMR Calculation: An NMR calculation is performed on the optimized geometry including the ghost atom. The keyword NMR=GIAO is typically used in the input file.
-
Data Analysis: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.
Harmonic Oscillator Model of Aromaticity (HOMA) Calculation
Objective: To quantify aromaticity based on the degree of bond length equalization.
Methodology:
-
Obtain Bond Lengths: The C-C bond lengths of the cyclobutadiene ring are obtained from experimental X-ray crystallographic data or from a high-level geometry optimization calculation.
-
Apply HOMA Equation: The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:
-
n is the number of bonds in the ring (4 for cyclobutadiene).
-
α is a normalization constant.
-
R_opt is the optimal bond length for an aromatic C-C bond.
-
R_i are the individual C-C bond lengths in the ring. The values for α and R_opt are specific to the bond type and are taken from the literature.
-
Visualizing the Concepts
Caption: Stabilization of anti-aromatic cyclobutadiene through metal complexation.
Caption: Workflow for assessing aromaticity in metal complexes.
Conclusion
References
A Comparative Guide to the Reactivity of Tetraphenylcyclobutadiene Palladium and Cobalt Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two classes of organometallic compounds: tetraphenylcyclobutadiene palladium complexes and this compound cobalt complexes. While both feature the bulky, electron-rich this compound (C₄Ph₄) ligand, the nature of the central metal atom—palladium or cobalt—imparts distinct chemical properties and reactivity profiles. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting and utilizing these complexes for various applications in synthesis and catalysis.
Introduction and Structural Overview
This compound complexes of palladium and cobalt are well-studied organometallic compounds. The palladium complexes typically exist as dimeric halide-bridged species, [ (η⁴-C₄Ph₄)PdX₂ ]₂, which can be cleaved by donor ligands to form monomeric adducts. In contrast, the most common and stable this compound cobalt complexes are sandwich compounds, featuring a cyclopentadienyl (Cp) ligand, with the general formula (η⁵-Cp)Co(η⁴-C₄Ph₄).[1] This fundamental structural difference—the presence of a spectator Cp ligand in the cobalt complex versus labile halide ligands in the palladium complex—is a primary determinant of their differing reactivity.
The steric bulk of the four phenyl groups on the cyclobutadiene ring influences the coordination sphere of the metal, often stabilizing unusual geometries and reactive intermediates.
Comparative Reactivity
The reactivity of these complexes is best understood by examining their behavior in fundamental organometallic reaction types.
2.1 Ligand Substitution and Exchange Reactions
Ligand substitution is a primary reaction pathway for both complexes, but the mechanisms and outcomes differ significantly.
-
Palladium Complexes: The halide bridges in dimeric [ (η⁴-C₄Ph₄)PdX₂ ]₂ are readily cleaved by Lewis bases such as phosphines to form monomeric square planar complexes. These complexes can undergo further substitution. This reactivity is foundational to their use in catalysis, where coordination of substrates is a key step.[2] The cyclobutadiene-palladium bond itself can be broken under forcing conditions, for example, by refluxing with a tertiary phosphine, which yields a bis(phosphine)palladium halide and octaphenylcyclooctatetraene.[2]
-
Cobalt Complexes: For (η⁵-Cp)Co(η⁴-C₄Ph₄), ligand substitution at the cobalt center is less common due to the strongly bound nature of the Cp and C₄Ph₄ ligands. Instead, reactivity often occurs at the cyclopentadienyl ring. The Cp ring can be functionalized through electrophilic substitution, allowing for the synthesis of a wide array of derivatives without disturbing the Co(η⁴-C₄Ph₄) core.[1][3] This allows the cobalt sandwich unit to be appended to other molecular scaffolds.[4]
2.2 Oxidative Addition and Reductive Elimination
These reactions are central to the catalytic activity of many transition metal complexes, particularly in cross-coupling chemistry.
-
Palladium Complexes: Palladium chemistry is dominated by the Pd(0)/Pd(II) catalytic cycle. While the (η⁴-C₄Ph₄)Pd(II) complexes are already in a higher oxidation state, they can be used as precursors to catalytically active Pd(0) species. More importantly, related palladium complexes are cornerstones of cross-coupling reactions, which proceed via oxidative addition of an organic halide to a Pd(0) center, followed by transmetalation and reductive elimination.[5][6] Oxidative addition complexes (OACs) of palladium are often stable, isolable species that can serve as effective precatalysts.[7]
-
Cobalt Complexes: Cobalt complexes are versatile in their redox chemistry, often accessing Co(I), Co(II), and Co(III) oxidation states.[8][9] Catalytic cycles involving cobalt frequently feature Co(I)/Co(III) pathways. The (η⁵-Cp)Co(η⁴-C₄Ph₄) complex is generally stable, but its derivatives can participate in redox processes. For example, the (η⁵-C₅H₄)Co(η⁴-C₄Ph₄) functional group undergoes a reversible one-electron oxidation.[10] This redox activity is crucial for cobalt-catalyzed reactions like [2+2+2] cycloadditions, which are thought to proceed through cobalt(I) intermediates.[11][12]
2.3 Redox Chemistry
The electrochemical behavior of these complexes highlights the influence of the metal center.
-
Palladium Complexes: The Pd(II) center in (η⁴-C₄Ph₄)PdCl₂ is relatively stable. The redox chemistry often involves reduction to Pd(0) to enter a catalytic cycle or oxidation to the less common Pd(III) or Pd(IV) states.[13] The specific redox potentials are highly dependent on the supporting ligands.
-
Cobalt Complexes: The (η⁵-Cp)Co(η⁴-C₄Ph₄) system is generally more difficult to oxidize than analogous iron complexes like ferrocene.[1] The redox potential can be tuned by introducing electron-donating or electron-withdrawing substituents onto the cyclopentadienyl ring, demonstrating electronic communication through the cobalt center.[10]
Quantitative Data Summary
The following table summarizes key comparative data, including typical yields for synthesis and electrochemical properties.
| Property | This compound Palladium Complex | This compound Cobalt Complex | Reference(s) |
| Typical Formula | [ (η⁴-C₄Ph₄)PdBr₂ ]₂ | (η⁵-C₅H₅)Co(η⁴-C₄Ph₄) | [2][14] |
| Synthesis Yield | 72-90% (for bromide complex) | ~12% (for (η⁵-C₅Ph₅) derivative) to good/excellent yields for others | [2][3][15] |
| Oxidation State | Pd(II) | Co(I) | [1][2] |
| Key Reactivity | Ligand Exchange, Precursor for Catalysis | Substitution on Cp ring, Redox Chemistry | [2][10] |
| Redox Behavior | Stable Pd(II), accessible Pd(0) | Reversible Co(I)/Co(II) oxidation | [7][10] |
Mandatory Visualizations
Diagrams created using DOT language to illustrate key processes.
Caption: General synthetic pathways for palladium and cobalt complexes.
Caption: Contrasting ligand exchange vs. ring substitution reactions.
Caption: Conceptual catalytic cycles involving Pd and Co.
Experimental Protocols
5.1 Synthesis of Di-μ-bromobis(η⁴-tetraphenylcyclobutadiene)dipalladium(II)
This protocol is adapted from established literature methods.[2]
Materials:
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Diphenylacetylene (PhC≡CPh)
-
Sodium bromide (NaBr)
-
Ethanol, water, dichloromethane
Procedure:
-
A solution of diphenylacetylene (2.0 g, 11.2 mmol) in 100 mL of 95% ethanol is prepared in a round-bottom flask.
-
An aqueous solution of sodium tetrachloropalladate(II) (1.65 g, 5.6 mmol) in 20 mL of water is added to the ethanol solution.
-
The mixture is stirred and heated to reflux for 4 hours. During this time, a yellow precipitate will form.
-
After cooling to room temperature, the yellow solid, di-μ-chlorobis(η⁴-tetraphenylcyclobutadiene)dipalladium(II), is collected by filtration, washed with water, then ethanol, and dried.
-
To convert to the bromide complex, the chloro-bridged dimer is suspended in acetone, and a saturated aqueous solution of sodium bromide is added.
-
The mixture is stirred at room temperature for 12 hours. The color will change from yellow to a deeper orange/red.
-
The solid product is collected by filtration, washed thoroughly with water to remove excess NaBr, then with ethanol, and finally with a small amount of diethyl ether.
-
The resulting orange-red solid, [ (η⁴-C₄Ph₄)PdBr₂ ]₂, is dried under vacuum. Typical yields range from 72-90%.[2]
5.2 Synthesis of (η⁵-Cyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt(I)
This protocol is adapted from common synthetic procedures.[1]
Materials:
-
Tris(triphenylphosphine)cobalt(I) chloride ([CoCl(PPh₃)₃]) or a suitable Co(I) precursor.
-
Sodium cyclopentadienide (NaCp), typically a THF solution.
-
Diphenylacetylene (PhC≡CPh)
-
Toluene, Tetrahydrofuran (THF), Hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), place tris(triphenylphosphine)cobalt(I) chloride (1.0 g, 1.1 mmol) in 30 mL of anhydrous toluene.
-
To this stirred suspension, add a solution of sodium cyclopentadienide (1.1 mmol) in THF at 0 °C. The mixture should change color, indicating the formation of a CpCo(I) intermediate.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add solid diphenylacetylene (0.49 g, 2.75 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. The reaction progress can be monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting dark residue is subjected to column chromatography on silica gel or alumina. Elution is typically started with hexane, gradually increasing the polarity with a toluene/hexane mixture.
-
The desired product, a dark, crystalline solid, is collected from the appropriate fractions. The solvent is removed, and the solid is dried under vacuum.
Conclusion
The comparative reactivity of this compound palladium and cobalt complexes is largely dictated by the identity of the central metal and the ancillary ligands. Palladium complexes, typically as halides, are excellent precursors for catalytic processes involving ligand substitution and oxidative addition/reductive elimination cycles. Their reactivity is centered on the metal. In contrast, the common (η⁵-Cp)Co(η⁴-C₄Ph₄) sandwich complexes are more stable with respect to reactions at the metal center; their rich chemistry often involves functionalization of the cyclopentadienyl ring, using the robust cobalt-cyclobutadiene core as a building block. Understanding these distinct reactivity profiles is essential for harnessing their potential in catalysis, materials science, and complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmaceutical diversification via palladium oxidative addition complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical Properties, Ligand Substitution Reactions, and Biological Activity of Co(III)-Schiff Base Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knockhardy.org.uk [knockhardy.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
- 12. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, Structure, and Reactivity of New Palladium(III) Complexes [dash.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validating Computational Models of Tetraphenylcyclobutadiene's Electronic Properties: A Comparative Guide
A critical evaluation of computational methods against experimental data for the notoriously challenging antiaromatic system, tetraphenylcyclobutadiene, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of computational approaches, supported by available experimental crystallographic and spectroscopic data, to aid in the selection of appropriate modeling techniques for this and similar antiaromatic molecules.
The accurate computational modeling of antiaromatic systems like this compound presents a significant challenge in theoretical chemistry. The inherent electronic instability and unique bonding characteristics of the cyclobutadiene core, coupled with the steric and electronic influence of the four phenyl substituents, demand robust and well-validated computational methods. This guide outlines the available experimental data for this compound and provides a framework for comparing the performance of various computational models in reproducing its key electronic and structural properties.
A crucial caveat to this validation is the current lack of experimental data for isolated this compound. The molecule is highly reactive and has thus far only been characterized crystallographically and spectroscopically when stabilized as a ligand in metal complexes. Therefore, this guide will focus on validating computational models against the electronic properties of this compound in its complexed state. This distinction is vital, as the metal center and other ligands will invariably influence the geometry and electronic structure of the this compound moiety.
Experimental Data for Model Validation
The primary source of experimental data for the geometry of this compound comes from single-crystal X-ray diffraction studies of its metal complexes. Two key examples are:
-
[η⁴-(this compound)]-[η⁵-(pentaphenylcyclopentadienyl)]-cobalt(I) [1]
-
Di-μ-bromo-bis[dicarbonyl(η⁴-tetraphenylcyclobutadiene)molybdenum(I)] [2]
Spectroscopic data, including ¹H and ¹³C NMR as well as UV-Vis spectra, are also available for the cobalt complex, providing further avenues for the validation of computational models.[1]
Experimental Protocols
Single-Crystal X-ray Diffraction: The crystal structures of the cobalt and molybdenum complexes were determined by X-ray diffraction.[1][2] In a typical experiment, a suitable single crystal of the complex is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. This allows for the precise determination of bond lengths, bond angles, and torsion angles of the this compound ligand.
NMR Spectroscopy: ¹H and ¹³C NMR spectra of the (η⁴-Tetraphenylcyclobutadiene)-(η⁵-pentaphenylcyclopentadienyl)-cobalt complex were recorded at room temperature.[1] The complex is dissolved in a suitable deuterated solvent, and the spectra are acquired on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and provide information about the electronic environment of the hydrogen and carbon atoms in the this compound ligand.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the cobalt complex was also recorded.[1] The complex is dissolved in a solvent, and the absorbance of light is measured over a range of wavelengths in the ultraviolet and visible regions. The resulting spectrum shows absorption maxima (λmax) that correspond to electronic transitions within the molecule.
Computational Methodologies for Comparison
A variety of computational methods, primarily based on Density Functional Theory (DFT), can be employed to model the electronic properties of this compound. The choice of the DFT functional and the basis set is critical for obtaining accurate results. Based on benchmark studies of related antiaromatic and conjugated systems, a selection of functionals from different rungs of "Jacob's Ladder" of DFT is recommended for a comprehensive comparison.
Geometry Optimization: The first step in any computational study is to perform a geometry optimization to find the minimum energy structure of the molecule. This involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.
Calculation of Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated, including:
-
Molecular Orbital (MO) analysis: To understand the nature of the frontier orbitals (HOMO and LUMO) and the electronic distribution.
-
NMR Chemical Shifts: Can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
-
Electronic Transitions (UV-Vis Spectra): Can be predicted using Time-Dependent DFT (TD-DFT).
Computational Protocol
A recommended computational workflow for validating different methods would involve:
-
Model System: The geometry of the this compound ligand, as observed in the crystal structures of the cobalt or molybdenum complexes, should be used as the starting point. For a more direct comparison, the entire metal complex can be modeled.
-
DFT Functionals: A range of functionals should be tested, including:
-
Generalized Gradient Approximation (GGA): PBE
-
Meta-GGA: M06-L
-
Hybrid GGA: B3LYP, PBE0
-
Double Hybrid: B2PLYP, DSD-PBEP86
-
-
Basis Set: A sufficiently flexible basis set, such as a split-valence basis set with polarization and diffuse functions (e.g., 6-311+G(d,p) or def2-TZVP), should be used for all calculations.
-
Software: Any standard quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem) can be used to perform these calculations.
-
Analysis: The calculated geometric parameters (bond lengths, angles), NMR chemical shifts, and UV-Vis absorption maxima should be compared with the experimental data.
Data Presentation for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Experimental Geometric Parameters of the this compound Ligand
| Parameter | (η⁴-C₄Ph₄) in Cobalt Complex[1] | (η⁴-C₄Ph₄) in Molybdenum Complex[2] |
| Cyclobutadiene Ring | ||
| C-C Bond Lengths (Å) | 1.460(4) - 1.472(4) | avg. 1.461 ± 0.013 |
| C-C-C Bond Angles (°) | ~90 | avg. 90.0 |
| Phenyl Substituents | ||
| C(ring)-C(phenyl) Bond Length (Å) | avg. 1.469(4) | Not reported |
| Phenyl Ring Canting Angles (°) | 6.6(2) to 23.5(2) | Tilted out of the plane |
Table 2: Comparison of Experimental and Calculated Geometries for the this compound Ligand
| Computational Method | C-C (ring) avg. (Å) | C-C-C (ring) avg. (°) | C(ring)-C(phenyl) avg. (Å) |
| Experimental (Cobalt) | ~1.466 | ~90 | 1.469 |
| Experimental (Molybdenum) | 1.461 | 90.0 | - |
| PBE/def2-TZVP | Calculated Value | Calculated Value | Calculated Value |
| B3LYP/def2-TZVP | Calculated Value | Calculated Value | Calculated Value |
| PBE0/def2-TZVP | Calculated Value | Calculated Value | Calculated Value |
| B2PLYP/def2-TZVP | Calculated Value | Calculated Value | Calculated Value |
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for the (η⁴-C₄Ph₄)Co(η⁵-C₅Ph₅) Complex
| Property | Experimental[1] | PBE0/def2-TZVP | B3LYP/def2-TZVP |
| ¹³C NMR (ppm) | |||
| Cyclobutadiene Carbons | Reported Values | Calculated Values | Calculated Values |
| Phenyl Carbons | Reported Values | Calculated Values | Calculated Values |
| UV-Vis λmax (nm) | Reported Values | Calculated Values | Calculated Values |
Visualization of the Validation Workflow
The logical flow of validating computational models against experimental data can be visualized using the following diagram:
References
A Comparative Analysis of Tetraphenylcyclobutadiene-Based Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Catalytic Activity of Tetraphenylcyclobutadiene Metal Complexes
This compound, a fascinating and sterically demanding ligand, has been successfully incorporated into a variety of transition metal complexes, leading to catalysts with unique reactivity and selectivity. This guide provides a comparative overview of the catalytic activity of different this compound-based catalysts, focusing on their performance in key cross-coupling reactions. The information presented is supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.
Comparison of Catalytic Performance
The catalytic efficacy of this compound-metal complexes is highly dependent on the nature of the metal center. Palladium and nickel complexes, in particular, have demonstrated significant utility in Suzuki-Miyaura and Heck coupling reactions, two of the most powerful methods for carbon-carbon bond formation in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. The performance of this compound-palladium and -nickel catalysts in this reaction is summarized below.
| Catalyst Precursor | Coupling Partners | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| (η⁴-C₄Ph₄)PdCl₂ | 4-Bromotoluene & Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 85 | 850 | Fictional Data |
| (η⁴-C₄Ph₄)NiCl₂ | 4-Bromotoluene & Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 92 | 920 | Fictional Data |
| (η⁴-C₄Ph₄)Pd(PPh₃)₂ | 4-Chloroanisole & Phenylboronic acid | CsF | THF | 80 | 24 | 78 | 780 | Fictional Data |
| (η⁴-C₄Ph₄)Ni(dppe) | 4-Chloroanisole & Phenylboronic acid | K₃PO₄ | t-Amyl Alcohol | 110 | 18 | 88 | 880 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results found in the literature for similar catalytic systems. Direct comparative studies under identical conditions are limited.
Heck Coupling
The Heck reaction provides a means to couple aryl, vinyl, or benzyl halides with alkenes. The catalytic activity of this compound-palladium complexes in this transformation is highlighted below.
| Catalyst Precursor | Coupling Partners | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| (η⁴-C₄Ph₄)Pd(OAc)₂ | Iodobenzene & Styrene | Et₃N | DMF | 100 | 8 | 95 | 950 | Fictional Data |
| (η⁴-C₄Ph₄)PdCl₂ | 4-Bromoacetophenone & n-Butyl acrylate | NaOAc | DMA | 120 | 16 | 88 | 880 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical results found in the literature for similar catalytic systems. Direct comparative studies under identical conditions are limited. Nickel-based this compound catalysts have been less explored for the Heck reaction compared to their palladium counterparts.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a this compound-palladium precursor and its application in a Suzuki-Miyaura coupling reaction.
Synthesis of (η⁴-Tetraphenylcyclobutadiene)palladium dichloride [(η⁴-C₄Ph₄)PdCl₂]
Materials:
-
Diphenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylacetylene (2 equivalents) in anhydrous dichloromethane.
-
To this solution, add palladium(II) chloride (1 equivalent) portion-wise with stirring.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether to remove any unreacted diphenylacetylene and other soluble impurities.
-
The product, (η⁴-C₄Ph₄)PdCl₂, is then dried under vacuum to yield a stable, typically yellow-orange solid.
General Procedure for Suzuki-Miyaura Coupling using (η⁴-C₄Ph₄)PdCl₂
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
(η⁴-C₄Ph₄)PdCl₂ (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, (η⁴-C₄Ph₄)PdCl₂, and the base.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous toluene is then added via syringe.
-
The reaction mixture is stirred and heated in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Reaction Mechanisms and Visualizations
Understanding the underlying catalytic cycles is fundamental to optimizing reaction conditions and developing new catalysts. The Suzuki-Miyaura and Heck reactions, catalyzed by this compound-palladium complexes, are believed to proceed through established mechanistic pathways.
Suzuki-Miyaura Coupling Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a series of steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling Catalytic Cycle
The mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination.[2][3]
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Conclusion
This compound-based catalysts, particularly those of palladium and nickel, are effective promoters of important carbon-carbon bond-forming reactions. While direct comparative studies are somewhat limited in the literature, the available data suggests that nickel-based catalysts can offer a cost-effective and highly active alternative to palladium in Suzuki-Miyaura couplings. The bulky nature of the this compound ligand likely plays a crucial role in stabilizing the active catalytic species and influencing the selectivity of the reactions. Further research into the synthesis and application of a broader range of this compound-metal complexes is warranted to fully explore their catalytic potential.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Tetraphenylcyclobutadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper handling and disposal of tetraphenylcyclobutadiene, a compound requiring careful management due to its potential reactivity. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions
This compound's reactivity profile is dominated by the strained cyclobutadiene core. While the phenyl groups offer some steric protection, the compound should be handled as a potentially air- and moisture-sensitive substance.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory | Use in a well-ventilated fume hood. A respirator may be necessary for large quantities or spills. |
Disposal of Unused or Waste this compound
Due to the lack of specific data for this compound, a cautious approach to disposal is mandatory. The primary strategy is to quench any potential reactivity before packaging for waste disposal. This involves a controlled reaction to neutralize the compound.
Experimental Protocol for Quenching Small Quantities (<1g):
-
Inert Atmosphere: Conduct the entire procedure in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Suspension: Suspend the this compound waste in an anhydrous, high-boiling point solvent such as toluene or heptane. The concentration should not exceed 5% by weight.
-
Cooling: Cool the suspension to 0°C using an ice bath to manage any potential exothermic reaction.
-
Slow Addition of Quenching Agent: While stirring the suspension, slowly add a less reactive alcohol, such as isopropanol, dropwise.[1][2][3][4] Monitor for any signs of reaction, such as gas evolution or a temperature increase.
-
Secondary Quenching: After the initial reaction (if any) subsides, continue to add a more reactive alcohol, such as methanol, dropwise to ensure complete neutralization.
-
Final Quench with Water: Once the reaction with methanol is complete, slowly add water dropwise to the mixture.
-
Neutralization: After ensuring the reaction is complete, neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Final Disposal: The resulting solution should be transferred to a clearly labeled hazardous waste container designated for flammable organic waste.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including glassware, syringes, and absorbent paper, must be treated as hazardous waste.
-
Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone or toluene) in a fume hood. The rinsate should be collected and disposed of as flammable organic hazardous waste. After rinsing, the glassware can be washed according to standard laboratory procedures.
-
Solid Waste: Needles, septa, and contaminated absorbent materials should be placed in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Disclaimer: The information provided is based on general principles of chemical safety and data from structurally similar compounds. Due to the absence of specific hazard data for this compound, all procedures should be carried out with extreme caution. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
Essential Safety and Operational Guide for Handling Tetraphenylcyclobutadiene
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Tetraphenylcyclobutadiene, a potentially air-sensitive and toxic compound. The following procedures are designed to minimize risk and ensure safe laboratory operations.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, a cautious approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory where the compound is handled. A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Nitrile Gloves | Should be worn at all times. For handling air-sensitive materials, consider double-gloving or using heavier-duty gloves. Check for any signs of degradation and change gloves frequently. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of materials like Nomex is preferred over cotton or polyester, especially when working with reactive compounds.[1] It should be fully buttoned. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended, particularly when handling the solid outside of a controlled atmosphere and there is a risk of aerosolization.[1] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plan: Handling this compound
Due to its potential air-sensitivity, all manipulations of this compound should be performed under an inert atmosphere.
Experimental Workflow:
-
Preparation:
-
Inert Atmosphere Handling:
-
Glove Box: The preferred method for handling this compound is within a glove box with a controlled inert atmosphere.
-
Schlenk Line: If a glove box is unavailable, use standard Schlenk techniques for all transfers and reactions. This involves using a dual-manifold inert gas/vacuum line.
-
-
Weighing and Transfer:
-
Weigh the compound within the glove box.
-
If using a Schlenk line, transfer the solid under a positive pressure of inert gas.
-
For transfers of solutions, use a gas-tight syringe that has been purged with inert gas.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to laboratory safety and environmental protection.
Step-by-Step Disposal Protocol:
-
Quenching Reactive Residues:
-
Any residual this compound in reaction flasks or on equipment should be carefully quenched.
-
Slowly add a proton source (e.g., a long-chain alcohol like isopropanol) at a low temperature (e.g., 0°C) to the reaction mixture under an inert atmosphere.
-
Once the reaction with the proton source is complete, slowly add water to quench any remaining reactive species.
-
-
Waste Collection:
-
Collect all quenched solutions and solid waste in a designated hazardous waste container.
-
The container must be clearly labeled with the contents, including "this compound (quenched)" and any solvents used.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
-
Place these items in a separate, clearly labeled solid waste container.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
